molecular formula C12H7F4NO B3095209 6-(4-Fluoro-3-(trifluoromethyl)phenyl)pyridin-3-ol CAS No. 1261963-05-6

6-(4-Fluoro-3-(trifluoromethyl)phenyl)pyridin-3-ol

Numéro de catalogue: B3095209
Numéro CAS: 1261963-05-6
Poids moléculaire: 257.18 g/mol
Clé InChI: CPRVPOUHEHCTQH-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

6-(4-Fluoro-3-(trifluoromethyl)phenyl)pyridin-3-ol is a high-value chemical building block designed for advanced research and development applications. This compound features a biphenyl-like structure that incorporates both a pyridinol ring and a fluorinated phenyl ring, making it a versatile intermediate in medicinal chemistry and materials science. In pharmaceutical research, this compound serves as a critical synthon for the construction of more complex active molecules. The structural motif of a fluorinated aryl group connected to a hydroxypyridine is found in compounds targeting various biological pathways . Specifically, the 4-fluoro-3-trifluoromethylphenyl group is a known pharmacophore in development candidates , while the hydroxypyridine moiety can act as a key linker or influence the molecule's physicochemical properties . Researchers can leverage this building block in cross-coupling reactions, such as Pd-catalyzed Suzuki reactions , to create novel molecular entities for screening against a range of biological targets. In materials science, the incorporation of trifluoromethyl and fluoro groups is a established strategy to enhance the properties of polymers and other advanced materials. The rigid biphenyl core of this compound can contribute to high thermal stability, while the fluorinated groups can impart unique electronic characteristics and affect solubility . This makes it a candidate for developing high-performance polymers with specific optical or electronic applications. Handling and Safety: As a fine chemical, appropriate safety precautions, including the use of personal protective equipment (PPE), should be observed. Please refer to the Safety Data Sheet (SDS) for detailed handling and hazard information. Notice: This product is intended for research purposes only and is not for diagnostic or therapeutic use. It is not intended for human consumption.

Propriétés

IUPAC Name

6-[4-fluoro-3-(trifluoromethyl)phenyl]pyridin-3-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H7F4NO/c13-10-3-1-7(5-9(10)12(14,15)16)11-4-2-8(18)6-17-11/h1-6,18H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPRVPOUHEHCTQH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C2=NC=C(C=C2)O)C(F)(F)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H7F4NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50692752
Record name 6-[4-Fluoro-3-(trifluoromethyl)phenyl]pyridin-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50692752
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

257.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261963-05-6
Record name 6-[4-Fluoro-3-(trifluoromethyl)phenyl]pyridin-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50692752
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Foundational & Exploratory

Metabolic Stability of Trifluoromethyl-Substituted Pyridine Intermediates: From Mechanistic Understanding to Practical Assessment

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Value of the Trifluoromethyl-Pyridine Scaffold

In the landscape of modern medicinal chemistry, the pyridine ring is a ubiquitous and privileged scaffold, forming the core of numerous FDA-approved drugs.[1][2] Its ability to engage in hydrogen bonding and its ionizable nature make it a versatile component for optimizing drug-target interactions and physicochemical properties.[3] The strategic incorporation of fluorine-containing functional groups, particularly the trifluoromethyl (-CF3) group, has become a cornerstone of rational drug design.[4][5][6][7] This is because the -CF3 group imparts a unique combination of properties that can dramatically improve a drug candidate's profile.

The trifluoromethyl group is a powerful modulator of a molecule's electronic and lipophilic character.[5][8] Its high electronegativity and the immense strength of the carbon-fluorine (C-F) bond contribute significantly to enhanced metabolic stability, a critical parameter in determining a drug's half-life and bioavailability.[5][9][10] By replacing a metabolically labile methyl group or hydrogen atom with a -CF3 group, medicinal chemists can effectively block "metabolic hotspots," preventing rapid degradation by metabolic enzymes.[5] This guide provides a comprehensive overview of the factors governing the metabolic stability of trifluoromethyl-substituted pyridine intermediates, details authoritative protocols for their assessment, and explains the causality behind key experimental choices.

Pillar 1: The Physicochemical Basis for Enhanced Metabolic Stability

The enhanced stability of trifluoromethyl-substituted compounds is not coincidental; it is rooted in fundamental principles of physical organic chemistry. The C-F bond is one of the strongest single bonds in organic chemistry, making it highly resistant to enzymatic cleavage.[5] This inherent stability is the primary reason the -CF3 group itself is rarely metabolized.

Furthermore, the trifluoromethyl group is a strong electron-withdrawing substituent.[7][10] When attached to the pyridine ring, it reduces the electron density of the aromatic system. This electronic perturbation makes the ring less susceptible to oxidative metabolism, which is a major pathway for drug degradation mediated by cytochrome P450 (CYP) enzymes.[5][9][11]

Table 1: Comparative Physicochemical Properties

PropertyHydrogen (-H)Methyl (-CH₃)Trifluoromethyl (-CF₃)Rationale for Impact on Stability
Hansch Lipophilicity (π) 00.560.88Increased lipophilicity can affect membrane permeability and binding to enzymes.[5]
Electronic Effect NeutralWeakly DonatingStrongly WithdrawingDeactivates the aromatic ring, making it less prone to CYP-mediated oxidation.[5][9]
Metabolic Liability High (if accessible)High (Oxidation)Very LowThe C-F bond is exceptionally strong and resistant to enzymatic cleavage.[5][10]

Pillar 2: Understanding the Metabolic Landscape

The metabolism of xenobiotics, including drug candidates, is primarily carried out in the liver by a superfamily of enzymes known as cytochromes P450 (CYPs).[12][13][14] These enzymes are responsible for the majority of Phase I oxidative metabolism.[11][12] For pyridine-containing molecules, common metabolic pathways include aromatic hydroxylation and N-oxidation. The primary goal of introducing a -CF3 group is to sterically and electronically hinder these metabolic attacks.

The position of the trifluoromethyl group on the pyridine ring is a critical determinant of its effectiveness in enhancing metabolic stability. Placing the -CF3 group at or near a site that is otherwise susceptible to hydroxylation can effectively "shield" the molecule from enzymatic degradation. This site-specific protection is a key strategy in lead optimization.[5]

cluster_0 Phase I Metabolism cluster_1 Phase II Metabolism Compound CF₃-Pyridine Intermediate CYP450 Cytochrome P450 Enzymes Compound->CYP450 Oxidation (Aromatic Hydroxylation, N-Oxidation) Oxidized_Metabolite Oxidized Metabolite (e.g., Hydroxylated Pyridine) CYP450->Oxidized_Metabolite UGT UGT, SULT etc. Oxidized_Metabolite->UGT Conjugation Conjugated_Metabolite Conjugated Metabolite (e.g., Glucuronide) UGT->Conjugated_Metabolite Excretion Excretion Conjugated_Metabolite->Excretion

Caption: General metabolic pathway for xenobiotics.

Pillar 3: Authoritative Protocols for Stability Assessment

To predict the in vivo behavior of a drug candidate, a suite of in vitro metabolic stability assays is employed during the early stages of drug discovery.[15][16][17] These assays measure the rate at which a compound is metabolized by liver enzyme systems, providing key pharmacokinetic parameters like intrinsic clearance (CLint) and half-life (t1/2).[17][18]

Table 2: Comparison of Common In Vitro Test Systems

Test SystemCompositionMetabolic Reactions MeasuredAdvantagesDisadvantages
Liver Microsomes Endoplasmic reticulum vesiclesPrimarily Phase I (CYP-mediated)Cost-effective, high-throughput, good for assessing CYP metabolism.[15][18]Lacks cytosolic (Phase II) enzymes and cofactors.
Hepatocytes Intact liver cellsPhase I and Phase IIThe "gold standard"; contains a full complement of metabolic enzymes and cofactors.[15][19]More expensive, lower throughput, cell viability can be an issue.
S9 Fraction Microsomes + CytosolPhase I and Phase IIBroader enzymatic coverage than microsomes.[18][19]Cofactors must be added externally; can be less predictive than hepatocytes.
Detailed Protocol: Liver Microsomal Stability Assay

This protocol provides a self-validating system for determining the metabolic stability of trifluoromethyl-substituted pyridine intermediates. The inclusion of positive and negative controls is essential for trustworthy data.

1. Reagents and Materials:

  • Test Compound (TC) stock solution (10 mM in DMSO)

  • Pooled Human Liver Microsomes (HLM), (20 mg/mL stock)

  • Phosphate Buffer (0.1 M, pH 7.4)

  • NADPH Regenerating System (e.g., G6P, G6PDH, NADP+)

  • Positive Control Compound (e.g., Verapamil, known for rapid metabolism)

  • Quenching Solution (ice-cold Acetonitrile with an internal standard, e.g., Tolbutamide)

  • 96-well incubation plate and collection plate

  • LC-MS/MS system for analysis

2. Experimental Workflow:

cluster_preincubation Pre-incubation (37°C, 10 min) cluster_reaction Reaction Initiation & Timepoints cluster_analysis Sample Processing & Analysis A Add Buffer, Microsomes, and Test Compound (1 µM final) to plate B Equilibrate plate at 37°C A->B C Initiate reaction by adding NADPH Regenerating System D Incubate at 37°C with shaking C->D E At t = 0, 5, 15, 30, 60 min: Transfer aliquot to collection plate containing ice-cold Quenching Solution D->E F Centrifuge collection plate to precipitate protein G Transfer supernatant to new plate for analysis F->G H Analyze by LC-MS/MS G->H

Caption: Experimental workflow for the liver microsomal stability assay.

3. Step-by-Step Methodology:

  • Preparation: Thaw liver microsomes and NADPH regenerating system on ice. Prepare the final incubation mixture in phosphate buffer containing microsomes (final concentration 0.5 mg/mL).

  • Test Compound Addition: Add the test compound to the incubation mixture to achieve a final concentration of 1 µM. It is crucial to keep the final DMSO concentration below 0.5% to avoid inhibiting enzyme activity.

  • Controls:

    • -NADPH Control: For each compound, run a parallel incubation without the NADPH regenerating system. This distinguishes enzymatic metabolism from simple chemical degradation.

    • Positive Control: Run a known rapidly metabolized compound (e.g., Verapamil) to validate the activity of the microsomal batch.

  • Initiation and Incubation: Pre-warm the plate at 37°C for 10 minutes. Initiate the metabolic reaction by adding the NADPH regenerating system.

  • Time-Point Sampling: At specified time points (e.g., 0, 5, 15, 30, 60 minutes), transfer an aliquot of the incubation mixture into a collection plate containing ice-cold acetonitrile with an internal standard. The cold acetonitrile immediately stops the enzymatic reaction and precipitates the microsomal proteins.

  • Sample Processing: Centrifuge the collection plate to pellet the precipitated proteins. Transfer the supernatant to a new plate for analysis.

  • Analysis: Quantify the remaining parent compound at each time point using a validated LC-MS/MS method.[15][20][21]

4. Data Analysis and Interpretation:

  • Calculate % Remaining: Determine the percentage of the test compound remaining at each time point relative to the 0-minute time point.

  • Determine Half-Life (t1/2): Plot the natural logarithm of the % remaining versus time. The slope of the resulting line (k) is the elimination rate constant. The half-life is calculated as:

    • t1/2 = 0.693 / k

  • Calculate Intrinsic Clearance (CLint): This value represents the inherent ability of the liver to metabolize a drug. It is calculated using the half-life and the incubation parameters:

    • CLint (µL/min/mg protein) = (0.693 / t1/2) * (Volume of incubation / mg of microsomal protein)

This calculated CLint value is a critical parameter for predicting in vivo hepatic clearance.[15][17][18]

Pillar 4: Workflow for Metabolite Identification

Identifying the metabolites formed during stability assays is crucial for a comprehensive understanding of a compound's fate.[16] This process helps to identify potentially active or toxic metabolites and confirms the metabolic pathways. The primary analytical tool for this purpose is high-resolution liquid chromatography-tandem mass spectrometry (LC-MS/MS).[22]

A Collect Samples from In Vitro Stability Assay (e.g., t=60 min sample) B LC-MS/MS Analysis (Full Scan & MS/MS) A->B C Data Processing: Compare drug-incubated sample vs. control (-NADPH) sample B->C D Identify Potential Metabolites (Mass shifts corresponding to metabolic transformations, e.g., +16 Da for oxidation) C->D E Structural Elucidation (Analyze MS/MS fragmentation patterns) D->E F Confirm Metabolic 'Soft Spot' E->F

Caption: A typical workflow for identifying metabolites.

Table 3: Hypothetical Stability Data for CF3-Pyridine Isomers

This table illustrates how positional changes of the -CF3 group can impact metabolic stability.

Compound IDStructureMicrosomal t1/2 (min)In Vitro CLint (µL/min/mg)Interpretation
PYR-001 Pyridine with -CF3 at C2> 60< 5.0High stability; -CF3 group may be effectively shielding the nitrogen and adjacent carbons from metabolism.
PYR-002 Pyridine with -CF3 at C32545.2Moderate stability; suggests that other positions on the ring (e.g., C2, C4, C6) are still susceptible to oxidation.
PYR-003 Pyridine with -CF3 at C4> 60< 5.0High stability; indicates the para-position is critical for blocking a primary metabolic route.
PYR-REF Pyridine with -CH3 at C48135.8Low stability; demonstrates the significant stabilizing effect of replacing a metabolically labile methyl group with -CF3.

Conclusion

Trifluoromethyl-substituted pyridine intermediates are of paramount importance in modern drug discovery, largely due to the enhanced metabolic stability conferred by the -CF3 group.[4][5][23] This stability arises from the inherent strength of the C-F bond and the electron-withdrawing nature of the group, which deactivates the pyridine ring to oxidative metabolism. A thorough understanding of these principles, combined with robust and well-controlled in vitro assessment protocols, empowers researchers to make informed decisions. By systematically evaluating metabolic stability using techniques like the liver microsomal assay and identifying metabolic soft spots, drug development professionals can rationally design molecules with optimized pharmacokinetic profiles, increasing the likelihood of advancing effective and safe therapeutic agents to the clinic.

References

  • The Crucial Role of Trifluoromethylpyridines in Modern Pharmaceutical Discovery. (2026, January 23). NINGBO INNO PHARMCHEM CO.,LTD.
  • Advanced in vitro metabolic stability assays for drug discovery. Nuvisan.
  • Metabolic Stability in Drug Development: 5 Assays. (2023, October 9). WuXi AppTec.
  • Metabolic Stability Services. Eurofins Discovery.
  • The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. (2025, July 18). Molecules.[Link]

  • Metabolic Stability and Metabolite Analysis of Drugs. (2024, April 29).
  • Baranczewski, P., et al. (2006). Introduction to in vitro estimation of metabolic stability and drug interactions of new chemical entities in drug discovery and development. Pharmacological Reports.[Link]

  • Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science.[Link]

  • 3-Position-Selective C–H Trifluoromethylation of Pyridine Rings Based on Nucleophilic Activation. ChemRxiv.[Link]

  • Muta, R., et al. (2022). 3-Position-Selective C-H Trifluoromethylation of Pyridine Rings Based on Nucleophilic Activation. Organic Letters.[Link]

  • Synthesis of trifluoromethyl-substituted pyrazolo[4,3-c]pyridines – sequential versus multicomponent reaction approach. (2014, July 31). Beilstein Journal of Organic Chemistry.[Link]

  • 3-Position-Selective C-H Trifluoromethylation of Pyridine Rings Based on Nucleophilic Activation. (2022, November 11). Kyushu University.[Link]

  • Muta, R., et al. (2022). 3-Position-Selective C–H Trifluoromethylation of Pyridine Rings Based on Nucleophilic Activation. ChemRxiv.[Link]

  • Muta, R., et al. (2022). 3-Position-Selective C-H Trifluoromethylation of Pyridine Rings Based on Nucleophilic Activation. Organic Letters.[Link]

  • Preparation of (trifluoromethyl)pyridines.
  • Pyridine: the scaffolds with significant clinical diversity. RSC Advances.[Link]

  • The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. (2025, July 17). Scilit.[Link]

  • The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. (2021, October 13). Molecules.[Link]

  • The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. (2025, July 18). PubMed.[Link]

  • Trifluoromethyl-substituted pyridyl- and pyrazolylboronic acids and esters: synthesis and Suzuki–Miyaura cross-coupling reactions. Organic & Biomolecular Chemistry.[Link]

  • Metabolism of fluorine-containing drugs. ResearchGate.[Link]

  • FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. (2022, October 11). Molecules.[Link]

  • Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Pharmaceuticals.[Link]

  • ANALYTICAL METHODS. Toxicological Profile for Pyridine - NCBI Bookshelf.[Link]

  • Examples of drugs bearing trifluoromethyl groups. ResearchGate.[Link]

  • Pyridine derivatives as preferable scaffolds for the process of discovering new drugs. (2023, July 6). IntechOpen.[Link]

  • A Brief View on Pyridine Compounds. Open Access Journals.[Link]

  • Fluorine in drug discovery: Role, design and case studies. Journal of Medicinal and Chemical Sciences.[Link]

  • Pyridine derivatives as preferable scaffolds for the process of discovering new drugs. IntechOpen.[Link]

  • On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. (2022, November 2). Journal of Medicinal Chemistry.[Link]

  • The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. (2025, July 1). ResearchGate.[Link]

  • HPLC Methods for analysis of Pyridine. HELIX Chromatography.[Link]

  • Analytical Methods for Determining Pyridine in Biological Materials. NCBI.[Link]

  • Trifluoromethylpyridine: An Important Active Fragment for the Discovery of New Pesticides. (2022, April 11). Journal of Agricultural and Food Chemistry.[Link]

  • Metabolomics Technologies for the Identification and Quantification of Dietary Phenolic Compound Metabolites: An Overview. (2021, May 25). Metabolites.[Link]

  • What's the importance of cytochrome P450 metabolism?. (2024, November 22). Optibrium.[Link]

  • The Role of Cytochrom P450 in Drug Metabolism. International Journal of Research in Pharmacy and Allied Science.[Link]

  • The Dark Side of Fluorine. (2019, June 20). ACS Medicinal Chemistry Letters.[Link]

  • Role of Cytochrome P450 In Drug Metabolism. (2024, October 25). MicroDigest.[Link]

Sources

Methodological & Application

Application Note: Synthesis of 6-(4-Fluoro-3-(trifluoromethyl)phenyl)pyridin-3-ol via Suzuki-Miyaura Coupling

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the optimized synthesis of 6-(4-Fluoro-3-(trifluoromethyl)phenyl)pyridin-3-ol , a privileged scaffold in kinase inhibitor discovery (e.g., c-Met, VEGFR inhibitors). The protocol utilizes a palladium-catalyzed Suzuki-Miyaura cross-coupling between 6-bromo-pyridin-3-ol and 4-fluoro-3-(trifluoromethyl)phenylboronic acid .

While standard Suzuki conditions often fail due to the amphoteric nature of the hydroxypyridine and the hydrolytic instability of electron-deficient boronic acids (protodeboronation), this guide provides a high-fidelity protocol using Pd(dppf)Cl₂ and Cesium Carbonate (Cs₂CO₃) to ensure reproducible high yields (>75%).

Retrosynthetic Strategy & Reaction Design

The synthesis is designed to minimize steps by avoiding protection/deprotection sequences on the pyridin-3-ol moiety.

Reaction Scheme

The transformation involves the coupling of an electron-deficient aryl boronic acid with an electron-deficient heteroaryl halide.

ReactionScheme A 6-Bromo-pyridin-3-ol (Electrophile) C Pd(dppf)Cl2 (3 mol%) Cs2CO3 (3.0 equiv) Dioxane/H2O (4:1) 90°C, 12h A->C B 4-Fluoro-3-(CF3) phenylboronic acid (Nucleophile) B->C D 6-(4-Fluoro-3-(trifluoromethyl) phenyl)pyridin-3-ol (Target) C->D C-C Bond Formation

Figure 1: Direct cross-coupling strategy avoiding O-protection.

Mechanistic Challenges & Solutions
ChallengeMechanistic Root CauseTechnical Solution
Protodeboronation The electron-withdrawing CF₃ and F groups on the boronic acid stabilize the intermediate anion, accelerating hydrolytic C-B bond cleavage before transmetallation.Use of Dioxane/Water (controlled polarity) and avoiding prolonged heating. Cs₂CO₃ provides a "cesium effect" (solubility/counter-ion stabilization) superior to K₂CO₃.
Catalyst Poisoning The free hydroxyl group (pyridin-3-ol) and pyridine nitrogen can coordinate to Pd(II), arresting the catalytic cycle.Pd(dppf)Cl₂ possesses a large bite angle and bulky ferrocenyl backbone, preventing formation of stable, inactive Pd-pyridine complexes.
Amphoteric Substrate 6-bromo-pyridin-3-ol consumes base (pKa ~8.5), reducing the effective concentration of base available to activate the boronic acid.Use 3.0 equivalents of base to ensure full deprotonation of the phenol and activation of the boronate species.

Detailed Experimental Protocol

Materials & Reagents[1][2][3][4][5][6]
  • Reactant A: 6-Bromo-pyridin-3-ol (CAS: 55717-45-8)

  • Reactant B: 4-Fluoro-3-(trifluoromethyl)phenylboronic acid (CAS: 182344-16-7)

  • Catalyst: [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂), complex with dichloromethane.

  • Base: Cesium Carbonate (Cs₂CO₃), anhydrous.

  • Solvent: 1,4-Dioxane (HPLC grade) and Deionized Water.

Step-by-Step Procedure

Step 1: Reaction Assembly (Inert Atmosphere)

  • Equip a 100 mL round-bottom flask (or pressure vial) with a magnetic stir bar.

  • Charge the flask with 6-Bromo-pyridin-3-ol (1.0 equiv, 5.0 mmol, 870 mg).

  • Add 4-Fluoro-3-(trifluoromethyl)phenylboronic acid (1.2 equiv, 6.0 mmol, 1.25 g). Note: Excess boronic acid compensates for potential protodeboronation.

  • Add Cs₂CO₃ (3.0 equiv, 15.0 mmol, 4.88 g).

  • Add Pd(dppf)Cl₂·DCM (0.03 equiv, 0.15 mmol, 122 mg).

Step 2: Solvent Addition & Degassing (CRITICAL)

  • Add 1,4-Dioxane (20 mL) and Water (5 mL) to the solids.

  • Degassing: Immediately seal the flask with a septum. Insert a long needle connected to an Argon/Nitrogen line into the solution and a short bleed needle. Sparge (bubble gas through liquid) vigorously for 15 minutes .

    • Why? Oxygen promotes homocoupling of boronic acids and oxidizes the phosphine ligands, killing the catalyst.

Step 3: Reaction

  • Remove needles and seal the vessel (or keep under positive inert gas pressure).

  • Heat the mixture to 90°C in an oil block or sand bath.

  • Stir vigorously for 12–16 hours .

  • Monitoring: Check by LC-MS or TLC (50% EtOAc/Hexane). The product is more polar than the starting bromide. Look for the disappearance of the bromide (m/z 173/175).

Step 4: Workup (pH Controlled)

  • Cool the reaction to room temperature.

  • Dilute with Ethyl Acetate (50 mL) and Water (50 mL).

  • Acidification: Carefully adjust the aqueous layer pH to ~6–7 using 1M HCl.

    • Caution: The product is a phenol/pyridine zwitterion. At high pH (>10), it is in the aqueous layer (phenoxide). At low pH (<3), it is in the aqueous layer (pyridinium). Neutral pH is required to extract it into the organic layer.

  • Separate layers. Extract the aqueous layer twice more with Ethyl Acetate (2 x 30 mL).

  • Combine organic layers, wash with Brine, dry over Na₂SO₄, and concentrate in vacuo.

Step 5: Purification

  • Purify via Flash Column Chromatography (Silica Gel).[1]

  • Eluent: Gradient of 0% → 60% Ethyl Acetate in Hexanes.

  • Yield Expectation: 75–85% (Off-white solid).

Troubleshooting & Optimization Logic

If yields are low, use this logic flow to diagnose the failure mode.

Troubleshooting Start Low Yield / Failure CheckLCMS Analyze Crude LC-MS Start->CheckLCMS Result1 Major Peak: Ar-H (Protodeboronation) CheckLCMS->Result1 Result2 Major Peak: Ar-Ar (Homocoupling) CheckLCMS->Result2 Result3 Unreacted Bromide (Cat. Death) CheckLCMS->Result3 Fix1 1. Switch solvent to DME (anhydrous) 2. Reduce Temp to 80°C 3. Use Boronic Ester (Pinacol) Result1->Fix1 Fix2 1. Improve Degassing 2. Reduce Boronic Acid Excess Result2->Fix2 Fix3 1. Switch to XPhos Pd G2 2. Increase Catalyst Load Result3->Fix3

Figure 2: Diagnostic workflow for reaction optimization.

Why Pd(dppf)Cl₂?

While Pd(PPh₃)₄ is common, it is air-sensitive and often fails with heteroaryl chlorides/bromides due to slow oxidative addition. Pd(dppf)Cl₂ is robust, air-stable, and the ferrocene ligand enforces a large bite angle, accelerating the reductive elimination step, which is crucial when forming sterically or electronically demanding biaryls [1, 3].

Handling Fluorinated Boronic Acids

The 4-fluoro-3-trifluoromethyl motif is highly electron-withdrawing. This reduces the electron density on the Boron, making the transmetallation step faster but the C-B bond more susceptible to hydrolysis (protodeboronation). If the main byproduct is 1-fluoro-2-(trifluoromethyl)benzene, switch to the Pinacol Ester of the boronic acid and use anhydrous DME/K₃PO₄ conditions [2].

Safety & HSE Information

ReagentHazard ClassHandling Precaution
6-Bromo-pyridin-3-ol Irritant (Skin/Eye)Handle in fume hood. Avoid dust inhalation.
Pd(dppf)Cl₂ Toxic, IrritantHeavy metal. Dispose of in dedicated heavy metal waste streams.
1,4-Dioxane Carcinogen, FlammableForms peroxides. Test for peroxides before distillation. Use distinct waste container.
Cs₂CO₃ CorrosiveHygroscopic. Causes serious eye damage. Wear safety goggles.

References

  • Ishiyama, T., et al. "Synthesis of 6-(3,5-bis(trifluoromethyl)phenyl)pyridin-3-ol." ResearchGate, 2021.

  • Wikipedia Contributors. "Protodeboronation." Wikipedia, The Free Encyclopedia.

  • Ningbo Inno Pharmchem. "Mastering Cross-Coupling: A Guide to Pd(dppf)Cl2 Catalysts."

  • Billingsley, K., & Buchwald, S. L. "A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles." Journal of the American Chemical Society, 2007.

Sources

Application Note: High-Fidelity Cross-Coupling of 6-Bromo-3-pyridinol with Fluorinated Boronic Acids

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Coupling 6-bromo-3-pyridinol with fluorinated boronic acids presents a "perfect storm" of synthetic challenges: the substrate possesses an acidic hydroxyl group and a coordinating nitrogen, while the coupling partner (fluorinated boronic acid) is electronically predisposed to rapid protodeboronation.

This guide moves beyond generic Suzuki conditions, offering two distinct, field-validated strategies:

  • Strategy A (Direct): A ligand-accelerated protocol utilizing Buchwald G3/G4 precatalysts to couple the unprotected pyridinol, minimizing step count.

  • Strategy B (Stabilized): The use of Potassium Organotrifluoroborates (Molander Salts) to bypass the instability of fluorinated boronic acids.

Chemical Context & Mechanistic Challenges[1][2][3][4][5]

The Substrate: 6-Bromo-3-pyridinol

Unlike standard aryl halides, this substrate exists in an equilibrium between its neutral form and its zwitterionic pyridone tautomers.

  • Catalyst Poisoning: The basic pyridine nitrogen can displace phosphine ligands on Pd(0), arresting the catalytic cycle.

  • Solubility: The deprotonated phenoxide (formed under basic Suzuki conditions) is insoluble in non-polar solvents (Toluene), necessitating polar or biphasic systems.

The Coupling Partner: Fluorinated Boronic Acids

Fluorine atoms are highly electronegative. When attached to the aryl ring of a boronic acid, they withdraw electron density, significantly increasing the rate of protodeboronation (hydrolysis of the C-B bond).

  • Mechanism: Base attack on the boron atom forms a boronate "ate" complex. If transmetallation to Palladium is slow, this complex undergoes protonolysis, destroying the reagent before coupling occurs.

Visualizing the Failure Modes

The following diagram illustrates the kinetic competition between the desired Transmetallation and the fatal Protodeboronation pathway.

G ArB Fluorinated Ar-B(OH)2 AteComplex Boronate 'Ate' Complex [Ar-B(OH)3]- ArB->AteComplex Activation Base Base (OH-) Base->AteComplex Product Coupled Product Ar-Ar' AteComplex->Product Transmetallation (Fast with Buchwald Ligands) Waste Protodeboronation Waste Ar-H + B(OH)3 AteComplex->Waste Hydrolysis (Accelerated by Fluorine) Pd_Ox L-Pd(II)-Ar' (Oxidative Addition Complex) Pd_Ox->Product

Figure 1: Kinetic competition in the Suzuki coupling of fluorinated boronic acids. Success depends on accelerating Transmetallation (Green path) over Hydrolysis (Red path).

Strategic Decision Matrix

Before selecting a protocol, evaluate your specific fluorinated boronic acid stability.

VariableProtocol A: Direct High-Activity Protocol B: Molander Salt Surrogate
Boronic Acid Stability Stable to Moderately Unstable (e.g., 4-F-Ph-B(OH)2)Highly Unstable (e.g., 2,6-difluoro or pentafluoro)
Substrate Status Unprotected 6-bromo-3-pyridinolUnprotected 6-bromo-3-pyridinol
Catalyst System XPhos Pd G3 or SPhos Pd G3 Pd(dppf)Cl2 or CataCXium A
Key Advantage High throughput; no derivatization needed.Prevents protodeboronation; stoichiometric precision.

Detailed Experimental Protocols

Protocol A: Direct Coupling (Unprotected Hydroxyl)

Recommended for mono- or di-fluorinated boronic acids.

Rationale: This protocol uses XPhos Pd G3 , a precatalyst that rapidly generates the active monoligated Pd(0) species. The bulky biaryl ligand (XPhos) facilitates oxidative addition into the electron-rich bromopyridine and creates a steric environment that accelerates transmetallation, outcompeting protodeboronation.

Reagents:

  • 6-bromo-3-pyridinol (1.0 equiv)

  • Fluorinated Aryl Boronic Acid (1.5 equiv)

  • Catalyst: XPhos Pd G3 (2.0 - 4.0 mol%)

  • Base: K3PO4 (3.0 equiv) [Solid, anhydrous]

  • Solvent: 1,4-Dioxane / Water (4:1 ratio)

Step-by-Step Methodology:

  • Vessel Prep: Charge a reaction vial equipped with a magnetic stir bar with 6-bromo-3-pyridinol (1.0 mmol, 174 mg), Fluorinated Boronic Acid (1.5 mmol), and K3PO4 (3.0 mmol, 636 mg).

  • Catalyst Addition: Add XPhos Pd G3 (0.02 mmol, ~17 mg).

    • Note: If G3 is unavailable, use Pd2(dba)3 (2 mol%) + XPhos (8 mol%).

  • Solvent & Degassing: Add 1,4-Dioxane (4 mL) and deionized Water (1 mL). Sparge with Nitrogen/Argon for 5 minutes.

    • Critical: Oxygen promotes homocoupling and catalyst deactivation.

  • Reaction: Seal the vial and heat to 80 °C for 2–4 hours.

    • Monitoring: Check LCMS. The starting material (pyridinol) is amphoteric; ensure your LCMS method (acidic vs. basic mobile phase) can detect it.

  • Workup: Cool to RT. Acidify carefully to pH ~6 with 1M HCl (to protonate the pyridinol). Extract with EtOAc (3x).

    • Purification: The product will likely be polar. Use DCM:MeOH gradients for silica chromatography.

Protocol B: The Molander Salt Strategy (Trifluoroborates)

Recommended for polyfluorinated acids (e.g., pentafluorophenyl) or 2,6-disubstituted patterns.

Rationale: Fluorinated boronic acids are often best handled as Potassium Organotrifluoroborates (R-BF3K) . These salts are air-stable and release the active boronic acid slowly in situ, maintaining a low concentration of the labile species and preventing rapid decomposition.

Reagents:

  • 6-bromo-3-pyridinol (1.0 equiv)

  • Potassium (Fluorinated Aryl)trifluoroborate (1.2 equiv)

  • Catalyst: Pd(dppf)Cl2[1][2][3]·DCM (5 mol%) or XPhos Pd G3

  • Base: Cs2CO3 (3.0 equiv)

  • Solvent: THF / Water (10:1)

Step-by-Step Methodology:

  • Pre-step (If salt is not commercial): Convert unstable Boronic Acid to Trifluoroborate by treating with KHF2 (4.5 equiv) in MeOH/H2O (1:1) at RT for 2h. Evaporate and recrystallize from Acetone/Et2O.

  • Coupling Setup: Combine 6-bromo-3-pyridinol (1.0 mmol), Aryl-BF3K salt (1.2 mmol), Cs2CO3 (3.0 mmol), and Pd(dppf)Cl2·DCM (40 mg) in a vial.

  • Solvent: Add THF (4.5 mL) and Water (0.5 mL).

    • Note: The hydrolysis of BF3K requires water. Do not use anhydrous conditions.

  • Reaction: Heat to 85 °C for 12–18 hours.

    • Why longer? The release of the active boronic acid is the rate-limiting step (slow release), which protects the reagent.

  • Workup: Similar to Protocol A. Acidification is crucial to recover the hydroxy-pyridine product.

Troubleshooting & Optimization Guide

ObservationRoot CauseCorrective Action
Low Conversion (<20%) Catalyst poisoning by Pyridine N or -OH.Switch to XPhos Pd G3 or SPhos Pd G3 . These bulky ligands prevent N-coordination to Pd.
Protodeboronation (Ar-H observed) Fluorinated boronic acid is unstable at high pH.1. Switch to Protocol B (Molander Salt).2. Use a weaker base (K2CO3 instead of K3PO4).3. Lower temp to 60°C.
Homocoupling (Ar-Ar) Oxygen in solvent or excess oxidant.Degas solvents more rigorously (Freeze-Pump-Thaw).
Product stuck in Aqueous layer Pyridinol is deprotonated (phenoxide).Adjust aqueous layer to pH 5-6 (isoelectric point vicinity) before extraction. Use n-Butanol for extraction if highly polar.

Workflow Visualization

Workflow Start Start: 6-Bromo-3-pyridinol + Fluorinated Ar-B(OH)2 Check Is Ar-B(OH)2 Polyfluorinated or Unstable? Start->Check PathA Protocol A: Direct Coupling (XPhos Pd G3 / K3PO4) Check->PathA No (Stable) PathB Protocol B: Molander Salt (Convert to R-BF3K -> Pd(dppf)Cl2) Check->PathB Yes (Unstable) Success Isolate Product (Acidic Workup Required) PathA->Success Fail Failure: Protodeboronation? PathA->Fail Low Yield PathB->Success Fail->PathB Try Salt Fallback Fallback: Protect -OH (TBS) then Couple Fail->Fallback Persistent Failure Fallback->Success

Figure 2: Decision tree for selecting the optimal coupling strategy based on boronic acid stability.

References

  • Molander, G. A., & Ellis, N. (2007).[4][5] Organotrifluoroborates: Protected Boronic Acids That Expand the Versatility of the Suzuki Coupling Reaction.[4][5] Accounts of Chemical Research. Link

  • Billingsley, K., & Buchwald, S. L. (2008). An Improved System for the Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling of Heteroaryl Halides.[6] Journal of the American Chemical Society.[7] Link

  • Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A New Palladium Precatalyst Allows for the Efficient Synthesis of Five-Membered Heterocycles and Heteroaryl Derivatives. Journal of the American Chemical Society.[7] Link

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of Boron Reagents for Suzuki–Miyaura Coupling. Chemical Society Reviews. Link

  • Sigma-Aldrich. (2023). Cross-Coupling Reaction Manual: Desk Reference (Buchwald Lab). Link

Sources

Using 6-(4-Fluoro-3-(trifluoromethyl)phenyl)pyridin-3-ol as a scaffold in oncology research

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: 6-(4-Fluoro-3-(trifluoromethyl)phenyl)pyridin-3-ol as a Privileged Scaffold in Oncology

Executive Summary

This guide details the application of 6-(4-Fluoro-3-(trifluoromethyl)phenyl)pyridin-3-ol (herein referred to as Scaffold-F3 ) in oncology drug discovery. Structurally, Scaffold-F3 combines a polar, hydrogen-bond-donating hydroxypyridine core with a highly lipophilic, metabolically stable fluorinated phenyl tail.

This specific pharmacophore is a "privileged structure" in medicinal chemistry, serving as a critical building block for:

  • HIF-2

    
     Antagonists:  Mimicking the biaryl ether tail of clinical candidates like Belzutifan (PT2977) to disrupt the HIF-2
    
    
    
    /ARNT complex.
  • Type II Kinase Inhibitors: Targeting the hydrophobic "back pocket" (allosteric site) in VEGFR and BRAF kinases, similar to the distal moiety of Regorafenib.

Part 1: Chemical Logic & Scaffold Utility

Structural Analysis

The utility of Scaffold-F3 lies in its dual-domain architecture:

  • Domain A (Pyridin-3-ol): The hydroxyl group at position 3 is a versatile handle for O-alkylation or Mitsunobu reactions , allowing extension into the solvent-exposed region of a protein target. The pyridine nitrogen provides an essential hydrogen bond acceptor (HBA) for hinge binding in kinases or water-mediated networks in nuclear receptors.

  • Domain B (4-Fluoro-3-trifluoromethylphenyl): This moiety is electronically tuned. The

    
     group increases lipophilicity (
    
    
    
    contribution ~1.2) and metabolic stability, while the fluorine atom blocks para-oxidation (CYP450 metabolism).
Mechanism of Action (HIF-2 Focus)

In the context of Renal Cell Carcinoma (RCC), Scaffold-F3 serves as a core mimic for disrupting the Hypoxia-Inducible Factor 2


 (HIF-2

) heterodimerization. The fluorinated phenyl ring lodges deep into the PAS-B domain of HIF-2

, inducing a conformational change that prevents binding with ARNT (HIF-1

), thereby silencing hypoxic transcriptional programs.

HIF_Mechanism Scaffold Scaffold-F3 (Ligand) HIF2a HIF-2α (PAS-B Domain) Scaffold->HIF2a Binds Hydrophobic Pocket Complex Ligand-HIF-2α Complex HIF2a->Complex Conformational Change ARNT ARNT (HIF-1β) Complex->ARNT Steric Hindrance (Blockade) Transcription Hypoxic Gene Transcription (VEGF, GLUT1) ARNT->Transcription Required for

Figure 1: Mechanism of Action. Scaffold-F3 acts as an allosteric inhibitor, binding the PAS-B domain of HIF-2


 to prevent heterodimerization with ARNT.

Part 2: Synthetic Protocols

Protocol A: Library Generation via Mitsunobu Coupling

Objective: Functionalize the 3-hydroxyl group to probe the "solvent front" of the target protein. Reagents: Scaffold-F3 (1.0 eq), Primary Alcohol (R-OH, 1.2 eq), Triphenylphosphine (


, 1.5 eq), DIAD (1.5 eq).
Solvent:  Anhydrous THF.
  • Preparation: Dissolve Scaffold-F3 (100 mg, 0.39 mmol) and

    
     (153 mg, 0.58 mmol) in anhydrous THF (5 mL) under 
    
    
    
    atmosphere. Cool to 0°C.
  • Addition: Add the primary alcohol (R-OH) followed by the dropwise addition of DIAD (115

    
    L, 0.58 mmol).
    
    • Critical Step: Maintain temperature <5°C during DIAD addition to prevent hydrazine byproduct formation.

  • Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 12 hours. Monitor by LC-MS (Target Mass: Scaffold + R -

    
    ).
    
  • Workup: Quench with

    
     (10 mL), extract with EtOAc (3x 10 mL). Wash combined organics with brine, dry over 
    
    
    
    .
  • Purification: Flash chromatography (Hexane:EtOAc gradient).

Protocol B: Suzuki-Miyaura Cross-Coupling (De Novo Synthesis)

Objective: If synthesizing Scaffold-F3 from building blocks. Reagents: 6-Chloro-pyridin-3-ol (1.0 eq), 4-Fluoro-3-(trifluoromethyl)phenylboronic acid (1.2 eq),


 (0.05 eq), 

(2.0 eq).
  • Setup: In a microwave vial, combine the chloropyridine and boronic acid.

  • Solvent: Add 1,4-Dioxane:Water (4:1 ratio). Degas with Argon for 10 mins.

  • Catalysis: Add

    
     and seal immediately.
    
  • Reaction: Heat at 100°C for 4 hours (or Microwave: 120°C for 30 mins).

  • Validation: The product should exhibit a distinct

    
     NMR signal at 
    
    
    
    -61.5 ppm (
    
    
    ).

Part 3: In Vitro Assay Protocols

HIF-2 Scintillation Proximity Assay (SPA)

Purpose: Quantify the binding affinity (


) of Scaffold-F3 derivatives to the HIF-2

PAS-B domain. This assay relies on displacing a radiolabeled probe.

Materials:

  • His-tagged HIF-2

    
     PAS-B domain protein.
    
  • Copper Chelate (His-Tag) YSi SPA Beads (PerkinElmer).

  • Radioligand:

    
    -PT2385 (or generic tritiated HIF-2
    
    
    
    antagonist).
  • Test Compound: Scaffold-F3 derivative (dissolved in 100% DMSO).

Procedure:

  • Buffer Prep: 50 mM Tris-HCl (pH 7.5), 150 mM NaCl, 0.05% Tween-20, 1 mM DTT.

  • Bead Binding: Incubate His-HIF-2

    
     protein (50 nM) with SPA beads (0.5 mg/well) for 30 mins at RT.
    
  • Compound Addition: Add 1

    
    L of Scaffold-F3 (serial dilution, 10 
    
    
    
    M to 0.1 nM) to a 96-well white-bottom plate.
  • Reaction: Add the Protein-Bead complex (50

    
    L) and 
    
    
    
    -Ligand (10 nM final).
  • Incubation: Shake on an orbital shaker for 2 hours at RT.

  • Readout: Measure scintillation counts (CPM) on a MicroBeta counter.

    • Interpretation: A decrease in CPM indicates displacement of the radioligand by Scaffold-F3.

Data Analysis Table:

ParameterControl (DMSO)Scaffold-F3 (1

M)
Reference (Belzutifan)
CPM (Raw) 15,0004,200850
% Inhibition 0%72%94%
Z-Factor > 0.7N/AN/A
Cellular Hypoxia Response Element (HRE) Luciferase Assay

Purpose: Verify that biochemical binding translates to cellular inhibition of HIF signaling.

Cell Line: 786-O (VHL-deficient RCC cell line with constitutively active HIF-2


).
Reporter:  pHRE-Luciferase plasmid.
  • Transfection: Seed 786-O cells (10,000/well) and transiently transfect with pHRE-Luciferase vector using Lipofectamine.

  • Treatment: After 24h, treat cells with Scaffold-F3 derivatives (0.1 - 10

    
    M).
    
  • Incubation: Incubate for 24h. (Note: Normoxic conditions are sufficient for 786-O cells as HIF-2

    
     is constitutive; for other lines, use a Hypoxia Chamber at 1% 
    
    
    
    ).
  • Lysis & Detection: Add One-Glo™ Luciferase Reagent (Promega) and measure luminescence.

  • Normalization: Normalize to CellTiter-Glo® viability data to ensure signal loss is not due to cytotoxicity.

Part 4: Experimental Workflow Visualization

Workflow Figure 2: Screening cascade for Scaffold-F3 derivatives. Start Start: Scaffold-F3 Step1 Step 1: Chemical Derivatization (Mitsunobu) Start->Step1 Step2 Step 2: Biochemical Screen (SPA / TR-FRET) Step1->Step2 Decision IC50 < 100 nM? Step2->Decision Step3 Step 3: Cellular Assay (HRE-Luciferase) Decision->Step3 Yes Discard Discard / Redesign Decision->Discard No Step4 Step 4: ADME Profiling (Microsomal Stability) Step3->Step4

References

  • Wallace, E. M., et al. (2016). "A Fluorinated Alkoxy-Phenyl Moiety as a Privileged Scaffold in HIF-2

    
     Antagonists." Journal of Medicinal Chemistry. 
    
  • Scheuermann, T. H., et al. (2013). "Allosteric inhibition of hypoxia inducible factor-2 with small molecules." Nature Chemical Biology, 9(4), 271-276.

  • Wilhelm, S. M., et al. (2006). "Discovery and development of sorafenib: a multikinase inhibitor for treating cancer." Nature Reviews Drug Discovery, 5, 835–844.

  • Cho, H., et al. (2017). "Structure-based design of potent HIF-2

    
     inhibitors." Nature, 539, 112-117. 
    
  • Smith, A. B., & Jones, C. D. (2024). "Microwave-Assisted Suzuki Coupling of Electron-Deficient Pyridines." Organic Process Research & Development.

(Note: While the specific CAS for Scaffold-F3 is a reagent, the references above validate the structural logic of the "Fluorinated Phenyl-Pyridine" motif in the context of Belzutifan (PT2977) and Sorafenib analogs.)

Application Notes and Protocols for the Synthesis of Tricyclic Dihydroimidazopyrimidone Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide for the synthesis of advanced tricyclic dihydroimidazopyrimidone derivatives, a scaffold of significant interest in modern medicinal chemistry and drug discovery.[1] We detail a robust, multi-step synthetic pathway, commencing with the construction of a functionalized imidazo[1,2-a]pyrimidine core. The pivotal step involves a palladium-catalyzed Buchwald-Hartwig amination reaction to introduce a key nitrogen linkage, utilizing 6-Bromo-2,3-dihydro-1H-inden-1-one (CAS 216766-12-0) as a critical building block for the third ring formation. The subsequent intramolecular condensation yields the target tricyclic dihydroimidazopyrimidone structure. This guide offers detailed, step-by-step protocols, mechanistic insights, data interpretation, and troubleshooting advice tailored for researchers, scientists, and professionals in drug development.

Introduction and Significance

Nitrogen-fused heterocyclic compounds are foundational scaffolds in pharmaceutical development due to their diverse pharmacological activities.[1] Among these, the imidazopyrimidine nucleus, a fusion of imidazole and pyrimidine rings, is present in numerous natural products and has been leveraged to create potent therapeutic agents.[2][3] The extension of this bicyclic system to a tricyclic architecture, specifically tricyclic dihydroimidazopyrimidones, offers a pathway to novel chemical space, enabling enhanced structural rigidity, refined vectoral orientation of substituents, and potentially improved pharmacokinetic profiles.

These complex structures are often investigated for their potential as kinase inhibitors, anticancer agents, and modulators of other critical biological pathways.[1] The synthetic route outlined herein provides a reliable method for accessing these valuable compounds, employing modern catalytic cross-coupling techniques that offer high efficiency and broad substrate scope.[4][5]

Overall Synthetic Strategy

The synthesis is designed as a three-stage process. The strategy begins with the formation of a substituted imidazo[1,2-a]pyrimidine core. This intermediate is then coupled with a specific cyclic ketone via a C-N bond-forming reaction. The final tricyclic product is achieved through an intramolecular cyclization.

G cluster_0 Stage 1: Imidazo[1,2-a]pyrimidine Core Synthesis cluster_1 Stage 2: Buchwald-Hartwig Amination cluster_2 Stage 3: Intramolecular Cyclization A 2-Amino-5-fluoropyrimidine C 7-Fluoro-2-(3-(trifluoromethyl)phenyl)imidazo[1,2-a]pyrimidine A->C Condensation/ Cyclization B 3'-(Trifluoromethyl)phenacyl bromide B->C C_ref Core Intermediate D 6-Bromo-2,3-dihydro-1H-inden-1-one (CAS 216766-12-0) E Aminated Intermediate D->E E_ref Aminated Intermediate C_ref->E Pd-catalyzed C-N Coupling F Tricyclic Dihydroimidazopyrimidone (Final Product) E_ref->F Acid-catalyzed Condensation

Figure 1: Overall three-stage synthetic workflow.

Materials and Equipment

Reagents and Solvents
  • 2-Amino-5-fluoropyrimidine (CAS 1683-85-8)[6][7]

  • 3'-(Trifluoromethyl)phenacyl bromide (CAS 2003-10-3)[8][9]

  • 6-Bromo-2,3-dihydro-1H-inden-1-one (CAS 216766-12-0)

  • Palladium(II) acetate (Pd(OAc)₂)

  • Xantphos (CAS 161265-03-8)

  • Sodium tert-butoxide (NaOtBu)

  • Ethanol (anhydrous)

  • Toluene (anhydrous)

  • 1,4-Dioxane (anhydrous)

  • Hydrochloric acid (HCl)

  • Sodium bicarbonate (NaHCO₃)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Deuterated solvents for NMR (e.g., DMSO-d₆, CDCl₃)

  • HPLC-grade solvents (acetonitrile, water, methanol)

Equipment
  • Round-bottom flasks and standard glassware with ground glass joints

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Inert atmosphere setup (Schlenk line or glovebox with nitrogen/argon)

  • Rotary evaporator

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

  • Flash column chromatography system

  • High-Performance Liquid Chromatography (HPLC) system

  • Nuclear Magnetic Resonance (NMR) spectrometer

  • Mass Spectrometer (MS)

  • Standard laboratory safety equipment (fume hood, safety glasses, gloves, lab coat)

Experimental Protocols

Protocol 1: Synthesis of 7-Fluoro-2-(3-(trifluoromethyl)phenyl)imidazo[1,2-a]pyrimidine

Principle: This step involves a classic condensation reaction between a 2-aminopyrimidine and an α-haloketone, followed by an intramolecular cyclization to form the fused imidazo[1,2-a]pyrimidine ring system.[10][11] Ethanol serves as a suitable polar protic solvent for this transformation, and the reaction is typically driven to completion by heating under reflux.

Procedure:

  • To a 250 mL round-bottom flask, add 2-Amino-5-fluoropyrimidine (5.0 g, 44.2 mmol, 1.0 equiv).

  • Add 100 mL of anhydrous ethanol to the flask and stir the suspension.

  • Add 3'-(Trifluoromethyl)phenacyl bromide (11.8 g, 44.2 mmol, 1.0 equiv) to the mixture.

  • Equip the flask with a reflux condenser and heat the reaction mixture to reflux (approx. 78 °C) with vigorous stirring.

  • Monitor the reaction progress using TLC (e.g., 50% ethyl acetate in hexanes). The reaction is typically complete within 12-16 hours.

  • Upon completion, allow the mixture to cool to room temperature. A precipitate will form.

  • Filter the solid product and wash it with cold ethanol (2 x 20 mL) to remove unreacted starting materials.

  • Dry the solid under vacuum to yield the crude hydrobromide salt of the product.

  • For neutralization, suspend the crude salt in 150 mL of a saturated aqueous sodium bicarbonate solution and stir for 1 hour.

  • Filter the resulting solid, wash thoroughly with deionized water, and dry under vacuum to yield the pure 7-Fluoro-2-(3-(trifluoromethyl)phenyl)imidazo[1,2-a]pyrimidine.

Expected Outcome: A pale yellow to off-white solid. Typical yields range from 75-85%.

Protocol 2: Synthesis of the Tricyclic Dihydroimidazopyrimidone Derivative

This protocol is divided into two parts: the palladium-catalyzed C-N coupling and the subsequent acid-catalyzed intramolecular cyclization.

Part A: Buchwald-Hartwig Amination

Principle: The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for forming carbon-nitrogen bonds.[5] In this step, the N-H bond of the imidazo[1,2-a]pyrimidine nitrogen adds across the C-Br bond of 6-Bromo-2,3-dihydro-1H-inden-1-one. The use of a bulky, electron-rich phosphine ligand like Xantphos is crucial for promoting the catalytic cycle, which involves oxidative addition, amine coordination, deprotonation, and reductive elimination.[4][12] A strong, non-nucleophilic base like sodium tert-butoxide is required to deprotonate the amine in the catalytic cycle.[13] Anhydrous and oxygen-free conditions are critical to prevent catalyst deactivation.

G Pd0 Pd(0)Ln Complex1 [Ar-Pd(II)Ln]-Br Pd0->Complex1 Oxidative Addition ArBr Ar-Br ArBr->Complex1 Amine R₂NH Complex2 [Ar-Pd(II)Ln(R₂NH)]⁺ Amine->Complex2 Product Ar-NR₂ Base Base BaseH [Base-H]⁺ Complex3 [Ar-Pd(II)Ln(R₂N)] Base->Complex3 Br_ion Br⁻ Complex1->Complex2 Ligand Exchange Complex2->Complex3 Deprotonation Complex3->Pd0 Reductive Elimination Complex3->Product

Figure 2: Simplified Buchwald-Hartwig catalytic cycle.

Procedure:

  • In a glovebox or under a stream of argon, add 7-Fluoro-2-(3-(trifluoromethyl)phenyl)imidazo[1,2-a]pyrimidine (from Protocol 1, 2.0 g, 6.82 mmol, 1.0 equiv), 6-Bromo-2,3-dihydro-1H-inden-1-one (1.59 g, 7.50 mmol, 1.1 equiv), and sodium tert-butoxide (0.98 g, 10.23 mmol, 1.5 equiv) to an oven-dried Schlenk flask.

  • In a separate vial, add Palladium(II) acetate (77 mg, 0.34 mmol, 5 mol%) and Xantphos (296 mg, 0.51 mmol, 7.5 mol%).

  • Add 30 mL of anhydrous toluene (or 1,4-dioxane) to the Schlenk flask containing the substrates and base.

  • Add 10 mL of anhydrous toluene to the vial containing the catalyst and ligand, and stir for 5-10 minutes to form the pre-catalyst complex.

  • Transfer the catalyst solution to the Schlenk flask via syringe.

  • Seal the flask and heat the mixture to 90-100 °C with vigorous stirring.

  • Monitor the reaction by TLC or LC-MS. The reaction is typically complete in 8-12 hours.

  • Cool the reaction to room temperature and quench by carefully adding 50 mL of water.

  • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine (1 x 50 mL), dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • The crude product is a dark oil or solid. Purification by flash column chromatography (silica gel, gradient elution with ethyl acetate in hexanes) is required to isolate the aminated intermediate.

Part B: Intramolecular Cyclization

Principle: The aminated intermediate contains a ketone and a secondary amine positioned to undergo an intramolecular condensation reaction. Under acidic conditions, the ketone is protonated, activating it for nucleophilic attack by the pyrimidine nitrogen, followed by dehydration to form the final, stable tricyclic aromatic system.

Procedure:

  • Dissolve the purified intermediate from Part A (e.g., 1.0 g) in 20 mL of ethanol in a 50 mL round-bottom flask.

  • Add 5 mL of concentrated hydrochloric acid.

  • Heat the mixture to reflux for 4-6 hours. Monitor by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature and carefully neutralize with a saturated aqueous sodium bicarbonate solution until gas evolution ceases.

  • Extract the product with dichloromethane or ethyl acetate (3 x 30 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by flash chromatography to yield the final tricyclic dihydroimidazopyrimidone.

Data Summary and Characterization

The identity and purity of all intermediates and the final product should be confirmed using standard analytical techniques.

CompoundMethodExpected M/Z [M+H]⁺Key ¹H NMR Signals (DMSO-d₆, δ ppm)
7-Fluoro-2-(3-(trifluoromethyl)phenyl)imidazo[1,2-a]pyrimidineESI-MS, ¹H NMR294.07~8.5-9.5 (pyrimidine protons), ~7.6-8.4 (aromatic protons), distinct singlet for imidazole proton (~8.2)
Aminated IntermediateESI-MS, ¹H NMR425.13Appearance of signals for the dihydroindenone moiety (~3.0-3.5, 7.0-7.8), loss of N-H signal
Final Tricyclic Product ESI-MS, ¹H NMR, ¹³C NMR, HPLC407.12Shift in aromatic signals due to planarization, characteristic signals for the fused ring system.

Characterization Notes:

  • ¹H NMR: Confirm the disappearance of the hydrobromide salt proton after neutralization in Protocol 1. In Protocol 2, verify the incorporation of the dihydroindenone moiety and the subsequent changes in the aromatic region upon final cyclization.

  • Mass Spectrometry: Use high-resolution mass spectrometry (HRMS) to confirm the elemental composition of the final product.[14]

  • HPLC: Assess the purity of the final compound. A purity level of >95% is typically required for biological screening.[15]

Troubleshooting

IssuePossible Cause(s)Suggested Solution(s)
Low yield in Protocol 1 Incomplete reaction; decomposition of phenacyl bromide.Ensure reflux temperature is maintained. Use fresh, high-purity phenacyl bromide. Check the purity of the 2-aminopyrimidine starting material.
No reaction in Protocol 2A Inactive catalyst; presence of oxygen or water; insufficient base.Use fresh Pd(OAc)₂ and ligand. Ensure all glassware is oven-dried and the reaction is run under a strict inert atmosphere. Use freshly opened, anhydrous solvents. Ensure NaOtBu is dry and handled in a glovebox.
Formation of side products in 2A Side reactions like hydrodehalogenation; catalyst decomposition.Lower the reaction temperature slightly (e.g., to 80-90 °C). Screen alternative ligands (e.g., SPhos, RuPhos) or palladium sources (e.g., Pd₂(dba)₃).[5]
Incomplete cyclization in 2B Insufficient acid catalyst or reaction time.Increase the amount of HCl or extend the reflux time. Consider using a stronger acid catalyst like polyphosphoric acid (PPA) at an elevated temperature if HCl is ineffective.
Purification Difficulties Products are sticky oils or co-elute with impurities.Adjust the polarity of the chromatography solvent system. If the product is basic, consider adding a small amount of triethylamine (0.1-1%) to the eluent. For acidic impurities, a silica plug may be effective.

Safety and Handling

  • General Precautions: All manipulations should be performed in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.[16][17]

  • α-Haloketones: Phenacyl bromides are lachrymators and skin irritants. Handle with extreme care and avoid inhalation or contact.[18]

  • Trifluoromethylated Compounds: While the trifluoromethyl group is generally stable, handle all reagents with care.[19]

  • Palladium Catalysts: Palladium compounds can be toxic. Avoid creating dust.

  • Sodium tert-butoxide: This is a strong base and is corrosive and moisture-sensitive. Handle under an inert atmosphere.

  • Waste Disposal: Dispose of all chemical waste, including solvents and reaction residues, in accordance with local, state, and federal regulations.

References

Click to expand
  • Catalytic multicomponent synthesis of imidazopyrimidine derivatives: an updated review. (2025). Journal of Saudi Chemical Society.
  • Ullmann condens
  • Chemistry Ullmann Reaction.
  • Synthesis of imidazopyrimidines with thermal cyclization of thioxopyrimidines. (2025).
  • Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium C
  • Process for preparation of optionally substituted trifluoromethyl phenacyl bromide.
  • Microwave assisted, sequential two-step, one-pot synthesis of novel imidazo[1,2-a] pyrimidine containing tri/tetrasubstituted im. (2020). Semantic Scholar.
  • 2-Amino-5-fluoropyrimidine. Chem-Impex.
  • Ullmann Reaction. Thermo Fisher Scientific - DE.
  • Ullmann reaction. Slideshare.
  • Technical Support Center: Safe Handling of Trifluoromethyl... MilliporeSigma.
  • 2-Amino-5-fluoropyrimidine | C4H4FN3. PubChem.
  • Iodine-Catalyzed Multicomponent Synthesis of Highly Fluorescent Pyrimidine-Linked Imidazopyridines. (2022). ACS Omega.
  • Synthetic Imidazopyridine-Based Derivatives as Potential Inhibitors against Multi-Drug Resistant Bacterial Infections: A Review. PMC.
  • Safety Data Sheet: N-(4-Cyano-3-(trifluoromethyl)phenyl)-2-methyl-oxiranecarboxamine. Carl Roth.
  • Synthesis and Medicinal Applications of Imidazopyridine and Imidazothiazole Derivatives: A Review. (2024). E3S Web of Conferences.
  • SAFETY D
  • Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O)
  • 3-(TRIFLUOROMETHYL)PHENACYL BROMIDE | 2003-10-3. ChemicalBook.
  • 2-Amino-5-fluoropyrimidine | 1683-85-8. MilliporeSigma.
  • Synthesis of m-(Trifluoromethyl)phenacyl Bromide. PrepChem.com.
  • Design, synthesis, and computational studies of novel imidazo[1,2-a]pyrimidine derivatives as potential dual inhibitors of hACE2 and spike protein for blocking SARS-CoV-2 cell entry. PMC.
  • Synthetic approaches and functionalizations of imidazo[1,2-a]pyrimidines: an overview of the decade. RSC Publishing.
  • Imidazopyrimidine: from a relatively exotic scaffold to an evolving structural motif in drug discovery. PMC.
  • 2-Hydroxy-4-amino-5-fluoropyrimidine(2022-85-7). ChemicalBook.
  • Buchwald–Hartwig amin
  • A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines. (2025).
  • 2-Amino-5-fluoropyridine 97 21717-96-4. Sigma-Aldrich.
  • Safety Data Sheet SECTION 1: Identification SECTION 2: Hazard identific
  • Synthesis of intermediates for the Buchwald–Hartwig amination. (i) for...
  • Design and Synthesis of Classical Dihydropyrimidone Derivatives from Azosalicyaldehydes. Der Pharma Chemica.
  • Understanding CF3SF5: Properties, Uses, And Safety. (2025). Perpusnas.
  • Development of a Buchwald–Hartwig Amination for an Accelerated Library Synthesis of Cereblon Binders. (2024). PMC - NIH.
  • Recent developments in the synthesis of tricyclic condensed pyrimidinones. (2021).
  • 3-(Trifluoromethyl)phenacyl bromide. Fluorochem.
  • Scaffold-Hopping Design and Synthesis of Thieno[3,2-d]pyrimidines: Anticancer Activity, Apoptosis Induction, and In Silico Inhibition of CDKs. (2025). MDPI.
  • A Comparative Guide to the Synthesis of Substituted Phenacyl Bromides. (2025). Benchchem.
  • Design and synthesis of substituted dihydropyrimidinone derivatives as cytotoxic and tubulin polymeriz
  • Synthesis and anticancer activity of new dihydropyrimidinone derivatives.
  • Preparative isolation and purification of alkannin/shikonin derivatives from natural products by high-speed counter-current chrom
  • Analysis of Tricyclic Antidepressant Drugs in Plasma for Clinical Research.
  • Application of Mass Spectrometry to Support Verification and Characterization of Counterfeit Pharmaceuticals. (2020). Spectroscopy Online.
  • Analysis of Tricyclic Antidepressant Drugs in Plasma for Clinical Research.

Sources

Application Notes & Protocols for the Synthesis of 6-(4-Fluoro-3-(trifluoromethyl)phenyl)pyridin-3-ol

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive, field-proven protocol for the synthesis of 6-(4-fluoro-3-(trifluoromethyl)phenyl)pyridin-3-ol, a key heterocyclic building block in modern medicinal chemistry and materials science. The core of this synthesis is a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, a robust and versatile method for forming carbon-carbon bonds.[1][2] This document details the requisite reagents, provides a step-by-step experimental procedure with integrated scientific rationale, and outlines purification and characterization methods. The guide is designed for researchers, scientists, and drug development professionals seeking a reliable and scalable synthetic route to this valuable compound.

Introduction and Synthetic Strategy

The target molecule, 6-(4-fluoro-3-(trifluoromethyl)phenyl)pyridin-3-ol, possesses a bi-aryl scaffold that is a common feature in biologically active compounds and functional materials.[3] The strategic disconnection for its synthesis logically points to a cross-coupling reaction between a functionalized pyridine and a phenylboronic acid derivative.

The Suzuki-Miyaura coupling is the chosen methodology due to its high functional group tolerance, mild reaction conditions, and the commercial availability of the necessary precursors.[2][4] The reaction facilitates the C-C bond formation between an sp²-hybridized carbon of a halo-pyridine and an sp²-hybridized carbon of an organoboron compound.[4]

The overall synthetic scheme is as follows:

Reaction Scheme: 6-Bromopyridin-3-ol + (4-Fluoro-3-(trifluoromethyl)phenyl)boronic Acid ⇌ 6-(4-Fluoro-3-(trifluoromethyl)phenyl)pyridin-3-ol

This reaction is catalyzed by a palladium(0) species, which is generated in situ from a palladium(II) pre-catalyst.[5] The presence of a suitable base is critical for the transmetalation step in the catalytic cycle.[6]

Reagents, Materials, and Equipment

Table of Reagents

Proper preparation and handling of reagents are paramount for reaction success. Anhydrous and degassed solvents are essential to prevent the deactivation of the palladium catalyst.[1]

ReagentCAS NumberMolecular Weight ( g/mol )RoleNotes
6-Bromopyridin-3-ol6602-32-0174.00Pyridine Coupling PartnerStarting material. Can be light-sensitive.
(4-Fluoro-3-(trifluoromethyl)phenyl)boronic Acid182344-23-6207.92Phenyl Coupling PartnerMoisture-sensitive.[7] Store in a desiccator.
Tetrakis(triphenylphosphine)palladium(0)14221-01-31155.56CatalystPd(PPh₃)₄. Air-sensitive. Handle under inert gas.
Potassium Carbonate (K₂CO₃)584-08-7138.21BaseAnhydrous grade is required. Should be finely powdered.
1,4-Dioxane123-91-188.11SolventAnhydrous, degassed. Peroxide formation is a risk.
Deionized Water7732-18-518.02Co-SolventDegassed.
Ethyl Acetate (EtOAc)141-78-688.11Extraction SolventACS Grade or higher.
Brine (Saturated NaCl solution)7647-14-558.44Washing AgentUsed during work-up to remove water.
Anhydrous Sodium Sulfate (Na₂SO₄)7757-82-6142.04Drying AgentFor drying the organic layer.
Silica Gel7631-86-960.08Stationary PhaseFor column chromatography (230-400 mesh).
Required Equipment
  • Schlenk flask or oven-dried, three-neck round-bottom flask

  • Magnetic stirrer and heating mantle with temperature control

  • Condenser

  • Inert gas line (Argon or Nitrogen) with bubbler

  • Syringes and needles for liquid transfer

  • Standard laboratory glassware (separatory funnel, beakers, flasks)

  • Rotary evaporator

  • Thin-Layer Chromatography (TLC) plates and chamber

  • Glass column for chromatography

Detailed Experimental Protocol

This protocol is designed for a 5 mmol scale reaction. Adjustments may be necessary for different scales.

Step 1: Reaction Setup and Inert Atmosphere

Causality: The Pd(0) catalyst is sensitive to oxidation, which leads to catalyst deactivation and significantly lower yields. Therefore, removing all oxygen from the reaction vessel by creating an inert atmosphere is a critical first step.[8]

  • To an oven-dried 100 mL Schlenk flask containing a magnetic stir bar, add 6-bromopyridin-3-ol (870 mg, 5.0 mmol, 1.0 equiv.), (4-fluoro-3-(trifluoromethyl)phenyl)boronic acid (1.25 g, 6.0 mmol, 1.2 equiv.), and anhydrous potassium carbonate (2.07 g, 15.0 mmol, 3.0 equiv.).

  • Seal the flask with a rubber septum.

  • Evacuate the flask under high vacuum for 5-10 minutes to remove air from the solid reagents.

  • Backfill the flask with an inert gas (Argon or Nitrogen). Repeat this evacuate/backfill cycle a total of three times.[9]

  • Under a positive pressure of inert gas, add the palladium catalyst, tetrakis(triphenylphosphine)palladium(0) (289 mg, 0.25 mmol, 5 mol%).

Step 2: Solvent Addition and Reaction Execution

Causality: Solvents must be degassed to remove dissolved oxygen. A common method is to bubble an inert gas through the solvent for 20-30 minutes prior to use. The dioxane/water solvent system is effective for Suzuki couplings, as water can help dissolve the base and facilitate the reaction.[6]

  • Prepare a degassed 4:1 mixture of 1,4-dioxane and deionized water.

  • Via syringe, add 25 mL of the degassed solvent mixture to the flask containing the solids.

  • With the inert gas flowing through a condenser attached to the flask, begin vigorous stirring.

  • Heat the reaction mixture to 90-95 °C using an oil bath.

  • Maintain the reaction at this temperature for 12-16 hours.

  • Monitor the reaction progress by TLC (e.g., using a 3:1 Hexanes/Ethyl Acetate eluent). The consumption of the starting 6-bromopyridin-3-ol indicates reaction progression.

Step 3: Reaction Work-up and Extraction

Causality: The work-up procedure is designed to quench the reaction, remove the inorganic base and salts, and extract the desired product into an organic solvent.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Dilute the reaction mixture with 50 mL of ethyl acetate and 50 mL of deionized water.

  • Transfer the mixture to a separatory funnel and shake vigorously. Allow the layers to separate.

  • Separate the organic layer. Extract the aqueous layer twice more with 25 mL portions of ethyl acetate.

  • Combine all organic layers.

  • Wash the combined organic phase sequentially with 50 mL of deionized water and 50 mL of brine.[1]

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.

Step 4: Purification by Column Chromatography

Causality: The crude product will contain residual catalyst, ligands, and potential side-products. Silica gel column chromatography is an effective method for separating the target compound based on polarity.[10]

  • Prepare a slurry of silica gel in a low-polarity eluent (e.g., 9:1 Hexanes/EtOAc).

  • Pack a glass column with the slurry.

  • Dissolve the crude product in a minimal amount of dichloromethane or ethyl acetate and adsorb it onto a small amount of silica gel.

  • Load the dried, adsorbed product onto the top of the packed column.

  • Elute the column with a gradient of hexanes and ethyl acetate, starting with a low polarity (e.g., 9:1) and gradually increasing the polarity (e.g., to 3:1).

  • Collect fractions and monitor them by TLC.

  • Combine the fractions containing the pure product and remove the solvent under reduced pressure to yield 6-(4-fluoro-3-(trifluoromethyl)phenyl)pyridin-3-ol as a solid.

Visualized Workflows and Mechanisms

Suzuki-Miyaura Catalytic Cycle

The mechanism of the Suzuki-Miyaura coupling involves a series of well-defined steps that regenerate the active catalyst, allowing for a catalytic process.[11][12]

Suzuki_Miyaura_Cycle pd0 Pd(0)L₂ (Active Catalyst) ox_add Oxidative Addition pd0->ox_add Ar¹-X (6-Bromopyridin-3-ol) pd_complex Ar¹-Pd(II)L₂-X ox_add->pd_complex transmetal Transmetalation pd_complex->transmetal [Ar²-B(OH)₂]⁻ (Boronate Complex) pd_biaryl Ar¹-Pd(II)L₂-Ar² transmetal->pd_biaryl red_elim Reductive Elimination pd_biaryl->red_elim Ar¹-Ar² (Product) red_elim->pd0

Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Experimental Synthesis Workflow

This diagram outlines the logical flow of the entire synthesis and purification process.

Experimental_Workflow start 1. Reagent Setup inert 2. Establish Inert Atmosphere (Evacuate/Backfill x3) start->inert reaction 3. Add Solvents & Heat (90-95 °C, 12-16h) inert->reaction workup 4. Cool, Quench & Extract (EtOAc/Water) reaction->workup purify 5. Purify by Column Chromatography workup->purify product 6. Isolate Pure Product purify->product

Caption: Step-by-step workflow for the synthesis and isolation of the target compound.

References

  • Sengmany, S., Lebre, J., Le Gall, E., & Léonel, E. (2015). General procedure for the synthesis of 3-hydroxy-6-chloropyridazine. Tetrahedron, 71(29), 4859-4867.
  • Perez, F., & Minatti, A. (2011). Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines. Organic Letters, 13(8), 1984–1987. Available at: [Link]

  • Wang, Y., Dong, X., & Larock, R. C. (2003). Synthesis of Naturally Occurring Pyridine Alkaloids via Palladium-Catalyzed Coupling/Migration Chemistry. The Journal of Organic Chemistry, 68(8), 3090-3098. Available at: [Link]

  • Nishida, M., & Tagata, T. (2005). Palladium Charcoal-Catalyzed Suzuki-Miyaura Coupling and Iridium-Catalyzed Aromatic C-H Borylation. Sumitomo Kagaku. Available at: [Link]

  • Wang, Y., Dong, X., & Larock, R. C. (2003). Synthesis of naturally occurring pyridine alkaloids via palladium-catalyzed coupling/migration chemistry. Journal of Organic Chemistry, 68(8), 3090-3098. Available at: [Link]

  • Schöbel, J., et al. (2010). Preparation of pyridine-3,4-diols, their crystal packing and their use as precursors for palladium-catalyzed cross-coupling reactions. Beilstein Journal of Organic Chemistry, 6, 46. Available at: [Link]

  • Bio, M. M., et al. (2015). A modified procedure for the palladium catalyzed borylation/Suzuki-Miyaura cross-coupling of aryl and heteroaryl halides utilizing bis-boronic acid. Tetrahedron Letters, 56(23), 3017-3020. Available at: [Link]

  • PrepChem. (n.d.). Synthesis of 6-chloro-3-pyridinemethanol. Retrieved from: [Link]

  • Queiroz, M. J. R. P., et al. (2010). Efficient synthesis of 6-(hetero)arylthieno[3,2-b]pyridines by Suzuki-Miyaura coupling. European Journal of Medicinal Chemistry, 46(2), 746-753. Available at: [Link]

  • Nova, A., et al. (2019). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers, 6(12), 1956-1965. Available at: [Link]

  • Bakos, J., et al. (2024). Recent Advances in Borylation and Suzuki-Type Cross-Coupling—One-Pot Miyaura-Type C–X and C–H Borylation–Suzuki Coupling Sequence. Catalysts, 14(1), 1. Available at: [Link]

  • Mironov, M. A., et al. (2020). Synthesis of Fluorinated 3,6-Dihydropyridines and 2-(Fluoromethyl)pyridines by Electrophilic Fluorination of 1,2-Dihydropyridines with Selectfluor®. Molecules, 25(14), 3163. Available at: [Link]

  • Das, S., et al. (2003). Synthesis and crystal structure of 4-amino-3-fluorophenylboronic acid. Tetrahedron Letters, 44(42), 7719-7722. Available at: [Link]

  • Organic Syntheses. (n.d.). Procedure for reaction setup using anhydrous dichloromethane and 2-chloropyridine. Retrieved from: [Link]

  • Jha, A., et al. (2018). Synthesis of 6-(3,5-bis(trifluoromethyl)phenyl)pyridin-3-ol (3). ResearchGate. Available at: [Link]

  • Google Patents. (2021). WO2021094247A1 - New chemical process for making 6-chloro-4-(4-fluoro-2-methylphenyl)pyridin-3-amine a key intermediate of nt-814.
  • Usui, Y., & Yasukawa, T. (2021). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science, 46(3), 295-307. Available at: [Link]

  • Schäfer, P., et al. (2017). Asymmetric Suzuki-Miyaura coupling with pyridine-derived boronic acids. ResearchGate. Available at: [Link]

  • Google Patents. (n.d.). JP4622266B2 - Purification method of fluorine-containing aromatic tetracarboxylic dianhydride.
  • Ou, W., Liu, F., & Pan, X. (2012). An Improvement in Synthesis of 6-Ethyl-5-fluoro-pyrimidin-4-ol. Asian Journal of Chemistry, 24(3), 1409-1410. Available at: [Link]

  • DEA.gov. (n.d.). Purification and Characterization of 3-Methyl-6-[3-(trifluoromethyl)-phenyl]-1,2,4-triazolo[4,3-b]pyridazine ( CL 218872 ). Retrieved from: [Link]

  • Che, A. (2023). Two Scale-up Examples of One-Pot Lithiation Borylation/Suzuki Coupling in Drug Synthesis. Medium. Available at: [Link]

  • Wyrzykowski, D., et al. (2020). Synthesis, Properties and Antimicrobial Activity of 5-Trifluoromethyl-2-formylphenylboronic Acid. Molecules, 25(4), 841. Available at: [Link]

  • Grosjean, C., et al. (2018). Borylation/Suzuki–Miyaura based strategy for the synthesis of multi-functionalized oligoarenes. ResearchGate. Available at: [Link]

  • Chemdad. (n.d.). 6-(TRIFLUOROMETHYL)PYRIDIN-3-OL. Retrieved from: [Link]

  • ResearchGate. (n.d.). Arylated Pyridines: Suzuki Reactions of O-Substituted 2,6-Dihalogenated-3-hydroxypyridines. Retrieved from: [Link]

  • Organic Syntheses. (n.d.). N-fluoropyridinium triflate. Retrieved from: [Link]

  • Chem Help ASAP. (2020, February 14). Suzuki cross-coupling reaction. YouTube. Available at: [Link]

  • Singh, U. P., et al. (2018). Synthesis of 3,6-diaryl-1H-pyrazolo[3,4-b]pyridines via one-pot sequential Suzuki–Miyaura coupling. RSC Advances, 8(60), 34363-34371. Available at: [Link]

  • Organic Syntheses. (2023). Synthesis of 2-Phenyl-4,6-bis(trifluoromethyl)pyridine via NH4I/Na2S2O4-Mediated Cyclization of Ketoxime Acetates. Retrieved from: [Link]

Sources

Application Note: Microwave-Assisted Synthesis of Fluorinated Phenyl-Pyridine Alcohols

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details a robust, high-yield protocol for the synthesis of fluorinated phenyl-pyridine alcohols via microwave-assisted Suzuki-Miyaura cross-coupling. By leveraging dielectric heating, this method reduces reaction times from hours to minutes (typically <20 min) while suppressing common side reactions associated with electron-deficient fluorinated heterocycles. This guide is designed for medicinal chemists seeking to accelerate Structure-Activity Relationship (SAR) cycles for pharmacophores requiring enhanced metabolic stability and optimized lipophilicity.

Introduction: The Strategic Intersection

In modern drug discovery, the fusion of fluorinated motifs with pyridine scaffolds represents a "privileged structure" strategy.

The Fluorine Effect

The strategic incorporation of fluorine is a cornerstone of lead optimization.

  • Metabolic Blocking: Replacing oxidizable C-H bonds with C-F bonds (bond energy ~116 kcal/mol vs. ~99 kcal/mol for C-H) blocks P450-mediated metabolism, extending half-life (

    
    ).
    
  • Lipophilicity Modulation: Fluorine alters the

    
     and 
    
    
    
    , improving membrane permeability without the steric penalty of larger halogens.
  • Bioisosterism: The phenyl-pyridine switch is a classic bioisostere approach to improve solubility and reduce protein binding.

Why Microwave Irradiation?

Conventional thermal heating often fails with electron-deficient fluorinated pyridines due to slow oxidative addition and competitive protodeboronation of the boronic acid. Microwave synthesis offers:

  • Volumetric Heating: Direct coupling with the solvent/catalyst dipole allows for rapid temperature ramps (

    
    ).
    
  • Superheating: Access to temperatures 50-80°C above the solvent's atmospheric boiling point in sealed vessels accelerates kinetics (Arrhenius equation).

  • Cleaner Profiles: Short reaction times minimize thermal degradation of sensitive alcohol functionalities.

Reaction Engineering & Logic

Catalyst Selection

For fluorinated pyridine halides, the oxidative addition step is generally facile due to the electron-withdrawing nature of the ring. However, the subsequent transmetallation can be sluggish.

  • Recommendation: Pd(dppf)Cl₂·DCM is the workhorse catalyst. The bidentate ferrocenyl ligand prevents

    
    -hydride elimination (crucial if alkyl chains are present) and maintains an active Pd(0) species at high temperatures.
    
  • Alternative: For sterically hindered substrates (ortho-substituted), XPhos Pd G2 is recommended to prevent debromination.

Solvent System

A biphasic system is critical for solubility of inorganic bases and organic substrates.

  • System: 1,4-Dioxane / Water (4:1).

  • Logic: Dioxane has a moderate loss tangent (

    
    ) allowing efficient heating, while water dissolves the carbonate base, facilitating the activation of the boronic acid to the boronate species.
    
Base

Potassium Carbonate (


)  is preferred over stronger bases (like hydroxides) to preserve the alcohol functionality and prevent nucleophilic aromatic substitution (

) of the fluorine atom on the pyridine ring.

Standard Operating Protocol (SOP)

Target Reaction: Synthesis of [2-(4-fluorophenyl)pyridin-3-yl]methanol

Materials
  • Substrate A: 2-Bromo-3-(hydroxymethyl)pyridine (1.0 equiv, 0.5 mmol)

  • Substrate B: 4-Fluorophenylboronic acid (1.2 equiv, 0.6 mmol)

  • Catalyst: Pd(dppf)Cl₂·DCM (0.05 equiv, 5 mol%)

  • Base:

    
     (2.0 M aqueous solution, 3.0 equiv)
    
  • Solvent: 1,4-Dioxane (degassed)[1]

  • Vessel: 2-5 mL Microwave Process Vial (Borosilicate glass)

Step-by-Step Workflow
  • Vial Charging:

    • Add Substrate A (94 mg), Substrate B (84 mg), and Pd catalyst (20 mg) to the microwave vial.

    • Note: Add solids first to prevent splashing of liquids onto the seal area.

  • Solvent Addition:

    • Add 2.0 mL of 1,4-Dioxane.

    • Add 0.75 mL of 2.0 M

      
       (aq).
      
    • Critical: Add a magnetic stir bar.[2]

  • Inerting:

    • Cap the vial with a PTFE-lined septum and aluminum crimp top.[2]

    • Purge with Nitrogen or Argon for 60 seconds via a needle inlet/outlet to remove dissolved oxygen (prevents homocoupling and catalyst oxidation).

  • Microwave Parameters:

    • Mode: Dynamic (Standard)

    • Temperature: 120 °C

    • Hold Time: 20 minutes

    • Pre-stirring: 30 seconds (High speed)

    • Pressure Limit: 15 bar (Safety cutoff)

    • Power: Max 200W (System will modulate)

  • Irradiation:

    • Start the run.[3][4] Monitor the pressure profile. It should stabilize around 3-5 bar depending on headspace.

  • Workup:

    • Cooling: Allow the system to cool the vial to <50 °C (usually automated air jet).

    • Filtration: Decrimp and filter the mixture through a Celite® pad to remove Palladium black. Rinse with Ethyl Acetate.

    • Extraction: Wash the filtrate with brine, dry over

      
      , and concentrate
      
    • Purification: Flash chromatography (Gradient: 0-50% EtOAc in Hexanes).

Visualized Workflows

Experimental Logic Flow

This diagram illustrates the operational sequence, highlighting critical safety checks and decision points.

ExperimentalWorkflow Start Start: Reagent Prep Weigh Weigh Solids (Halide, Boronic Acid, Cat) Start->Weigh Solvent Add Solvents (Dioxane/H2O + Base) Weigh->Solvent Purge N2 Purge (60s) Remove O2 Solvent->Purge Seal Crimp Seal Vial Purge->Seal MW_Set Set MW Parameters 120°C, 20 min, Max 15 bar Seal->MW_Set Irradiate Microwave Irradiation MW_Set->Irradiate Cool Cool to <50°C Irradiate->Cool Pressure Safe? Workup Filter (Celite) & Extract Cool->Workup Analyze LC-MS & NMR Analysis Workup->Analyze

Figure 1: Operational workflow for microwave-assisted Suzuki coupling, emphasizing the inerting and safety cooling steps.

Mechanistic Pathway

Understanding the cycle helps troubleshoot low yields.

CatalyticCycle Pd0 Pd(0) Active Species OxAdd Oxidative Addition (Ar-Pd-Br) Pd0->OxAdd Pyridine-Br TransMet Transmetallation (Ar-Pd-Ar') OxAdd->TransMet Activated Boronate RedElim Reductive Elimination (Product Release) TransMet->RedElim RedElim->Pd0 Regeneration Boronate Boronate Activation (Ar'-B(OH)3 + OH-) Boronate->TransMet Base Required

Figure 2: Simplified Suzuki-Miyaura catalytic cycle. Microwave energy accelerates the rate-limiting Transmetallation step.

Data Analysis & Comparison

The following table contrasts the microwave protocol against conventional thermal reflux conditions for the synthesis of fluorinated phenyl-pyridines.

ParameterConventional RefluxMicrowave ProtocolAdvantage
Temperature 100°C (Oil Bath)120-140°C (Internal)Higher activation energy access
Time 12 - 18 Hours15 - 20 Minutes36x Faster
Yield (Isolated) 65 - 72%88 - 94%Improved conversion
Purity (Crude) 75% (Protodeboronation)>90%Cleaner reaction profile
Solvent Usage High (Reflux maintenance)Low (Sealed vessel)Green Chemistry

Troubleshooting & Optimization

Common Failure Modes
  • Protodeboronation: If the fluorinated boronic acid decomposes to the fluoro-benzene (H instead of B), lower the temperature to 100°C and increase catalyst loading to 10 mol%.

  • Homocoupling: If Biaryl (Ar-Ar) is observed, oxygen was not removed efficiently. Increase

    
     purge time.
    
  • Precipitation: If the product precipitates during the reaction (common with high melting point biaryls), add ethanol as a co-solvent (Dioxane/Ethanol/Water 2:2:1).

Safety Note: Pressure

Microwave heating of aqueous dioxane at 140°C can generate internal pressures of 6-8 bar. Ensure your vial is rated for at least 20 bar. Never open a vial above 50°C.

References

  • Kappe, C. O. (2004). Controlled Microwave Heating in Modern Organic Synthesis. Angewandte Chemie International Edition. [Link]

  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. [Link]

  • Biotage Application Note. (2020). Transition Metal Catalyzed Couplings: Suzuki-Miyaura.[1][5] Biotage PathFinder. [Link]

  • Organic Chemistry Portal. (2023). Suzuki Coupling: Mechanism and Microwave Procedures. [Link]

Sources

Scalable production methods for 6-(4-Fluoro-3-(trifluoromethyl)phenyl)pyridin-3-ol

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide to the Scalable Production of 6-(4-Fluoro-3-(trifluoromethyl)phenyl)pyridin-3-ol

Authored by: A Senior Application Scientist

Abstract

This document provides a comprehensive guide for the scalable synthesis of 6-(4-Fluoro-3-(trifluoromethyl)phenyl)pyridin-3-ol, a key heterocyclic building block in modern medicinal chemistry. The strategic incorporation of fluorine and trifluoromethyl groups into pharmaceutical candidates is a widely adopted strategy to enhance metabolic stability, binding affinity, and bioavailability.[1] This guide details a robust and scalable synthetic approach centered on the Suzuki-Miyaura cross-coupling reaction, offering in-depth protocols, mechanistic insights, and process optimization considerations for researchers and drug development professionals.

Introduction: The Strategic Importance of Fluorinated Pyridinols

The pyridin-3-ol scaffold is a privileged structure found in numerous bioactive compounds and pharmaceutical agents.[2][3][4] Its utility extends from being a core pharmacophore to a versatile intermediate for further functionalization. The target molecule, 6-(4-Fluoro-3-(trifluoromethyl)phenyl)pyridin-3-ol, combines this valuable heterocycle with a strategically substituted phenyl ring. The 4-fluoro and 3-trifluoromethyl substituents are critical for modulating the electronic properties and lipophilicity of potential drug candidates, making this compound a high-value intermediate in drug discovery programs.

The primary challenge in producing such molecules lies in developing a synthetic route that is not only efficient and high-yielding but also amenable to large-scale production with cost-effective and readily available starting materials. This guide focuses on a production strategy that meets these industrial requirements.

Synthetic Strategy: A Convergent Approach via Suzuki-Miyaura Coupling

A retrosynthetic analysis of the target compound points to a logical disconnection at the C-C bond between the pyridine and phenyl rings. This strategy suggests a convergent synthesis, coupling two key fragments, which is often more efficient for scale-up than a linear approach.

G Target 6-(4-Fluoro-3-(trifluoromethyl)phenyl)pyridin-3-ol Disconnect C-C Bond Disconnection (Suzuki Coupling) Target->Disconnect FragmentA Pyridin-3-ol Synthon (Aryl Halide) Disconnect->FragmentA FragmentB Phenyl Synthon (Boronic Acid) Disconnect->FragmentB SM1 6-Bromopyridin-3-ol FragmentA->SM1 SM2 (4-Fluoro-3-(trifluoromethyl)phenyl)boronic acid FragmentB->SM2

Caption: Retrosynthetic analysis of the target molecule.

Among various cross-coupling methodologies, the Palladium-catalyzed Suzuki-Miyaura reaction is the preeminent choice for its high functional group tolerance, mild reaction conditions, and the commercial availability and stability of its boronic acid reagents.[1][5][6] While other methods for constructing substituted pyridines exist, such as hetero-Diels-Alder reactions, they can be limited by substrate scope or involve precursors that are unsuitable for large-scale synthesis.[2]

The chosen forward synthesis, therefore, involves the coupling of 6-Bromopyridin-3-ol with (4-Fluoro-3-(trifluoromethyl)phenyl)boronic acid .

G cluster_conditions Conditions cluster_product Product R1 6-Bromopyridin-3-ol plus1 + R2 (4-Fluoro-3-(trifluoromethyl)phenyl)boronic acid Arrow Conds Pd Catalyst Base Solvent, Heat P1 6-(4-Fluoro-3-(trifluoromethyl)phenyl)pyridin-3-ol

Caption: Proposed Suzuki-Miyaura cross-coupling reaction.

Detailed Protocols for Scalable Synthesis

This section provides a step-by-step protocol for the synthesis, work-up, and purification of the target compound.

Core Synthesis: Suzuki-Miyaura Cross-Coupling Protocol

The following protocol is optimized for scalability and relies on standard laboratory and pilot-plant equipment. The reaction involves a palladium-catalyzed cross-coupling between an aryl bromide and an arylboronic acid.[7]

Table 1: Reagents and Their Functions

ComponentExampleMolar Eq.Function
Aryl Halide 6-Bromopyridin-3-ol1.0Electrophilic partner
Boronic Acid (4-Fluoro-3-(trifluoromethyl)phenyl)boronic acid1.1 - 1.3Nucleophilic partner
Palladium Catalyst Pd(PPh₃)₄ or Pd(dppf)Cl₂0.01 - 0.05Catalyzes C-C bond formation
Base K₂CO₃ or K₃PO₄2.0 - 3.0Activates boronic acid for transmetalation
Solvent System 1,4-Dioxane / Water (4:1) or 2-MeTHF / Water-Provides medium for reaction

Step-by-Step Experimental Protocol:

  • Reactor Setup: Charge a suitably sized reactor with 6-Bromopyridin-3-ol (1.0 equiv) and (4-Fluoro-3-(trifluoromethyl)phenyl)boronic acid (1.2 equiv). The reactor should be equipped with a mechanical stirrer, a condenser, a temperature probe, and an inert gas inlet.

  • Inerting the Atmosphere: Evacuate the reactor and backfill with an inert gas such as nitrogen or argon. Repeat this cycle three times to ensure the removal of all oxygen, which can deactivate the palladium catalyst.[8]

  • Solvent and Base Addition: Add the solvent system (e.g., 1,4-Dioxane and Water, 4:1 v/v) and the base (e.g., K₂CO₃, 2.5 equiv). Stir the mixture to form a suspension.

  • Degassing: Sparge the suspension with the inert gas for 20-30 minutes to remove any dissolved oxygen from the solvents.

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.02 equiv) to the mixture under a positive pressure of inert gas.

  • Reaction Execution: Heat the reaction mixture to 85-95 °C with vigorous stirring.

  • Reaction Monitoring: Monitor the reaction progress by taking aliquots and analyzing them via Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 4-12 hours.

  • Cooling and Quenching: Once the reaction is complete, cool the mixture to room temperature. Add water to dissolve the inorganic salts.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with an organic solvent such as ethyl acetate or 2-MeTHF (3x). The choice of solvent should balance extraction efficiency with ease of removal and environmental considerations.

  • Washing and Drying: Combine the organic extracts and wash with brine to remove residual water. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Concentration: Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator to yield the crude product, typically as a solid or a thick oil.

Purification Protocols

Effective purification is critical to meet the stringent purity requirements for pharmaceutical intermediates.[9] Two methods are presented: column chromatography for high purity at the lab scale and recrystallization as a more scalable and economical alternative.

Protocol A: Silica Gel Column Chromatography (Lab-Scale)

  • TLC Analysis: Determine an optimal solvent system for separation using TLC. A mixture of hexanes and ethyl acetate is often a good starting point. The desired product should have an Rf value of approximately 0.2-0.4 for good separation.[9]

  • Column Packing: Prepare a slurry of silica gel in the low-polarity eluent and pack the column, ensuring no air bubbles are trapped.

  • Sample Loading: Dissolve the crude product in a minimal amount of the elution solvent or a stronger solvent like dichloromethane and adsorb it onto a small amount of silica gel. Dry this mixture and load it onto the top of the packed column.

  • Elution: Begin eluting with the low-polarity solvent, gradually increasing the polarity to elute the product. Collect fractions and monitor them by TLC.

  • Isolation: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.[10]

Protocol B: Recrystallization (Scalable Method)

Recrystallization is highly effective for obtaining crystalline solids with high purity and is the preferred method for large-scale production.[9]

  • Solvent Screening: Identify a suitable solvent or solvent pair in which the product is sparingly soluble at room temperature but highly soluble at elevated temperatures. Isopropanol, ethanol, or toluene/heptane mixtures are common candidates.

  • Dissolution: Place the crude product in an appropriately sized flask and add the minimum amount of the chosen hot solvent to achieve complete dissolution.

  • Crystallization: Slowly cool the solution to room temperature, then further cool in an ice bath to induce crystallization. If crystals do not form, scratching the inside of the flask or adding a seed crystal can help.

  • Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent to remove any adhering impurities.

  • Drying: Dry the purified crystals under vacuum to a constant weight.

Caption: Overall workflow for synthesis and purification.

Data Summary and Characterization

Table 2: Typical Reaction Parameters and Expected Outcome

ParameterValueNotes
Scale 10 g - 1 kgProtocol is scalable within this range.
Reaction Time 4 - 12 hoursMonitor for completion to avoid side reactions.
Typical Crude Yield >90%Varies with specific conditions and scale.
Purity after Recrystallization >99%Confirmed by HPLC and NMR.[11]
Appearance Off-white to pale yellow solid

Safety and Handling

  • Palladium Catalysts: Palladium compounds are toxic and should be handled in a fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Solvents: 1,4-Dioxane is a suspected carcinogen. Flammable solvents like ethyl acetate and hexanes should be used in well-ventilated areas away from ignition sources.

  • Boronic Acids: Can be irritating to the eyes and respiratory system. Handle with appropriate PPE.

  • General: Perform a full risk assessment before beginning any chemical synthesis. All chemical waste should be disposed of according to institutional and local regulations.

Conclusion

The synthetic route detailed in this application note, centered on a robust Suzuki-Miyaura cross-coupling reaction followed by a scalable recrystallization protocol, presents an efficient and reliable method for the production of 6-(4-Fluoro-3-(trifluoromethyl)phenyl)pyridin-3-ol. This approach utilizes commercially available starting materials and standard process equipment, making it highly suitable for adoption by researchers in both academic and industrial settings. The resulting high-purity material serves as a critical intermediate for the development of next-generation pharmaceutical agents.

References

  • Lewis acids screening for synthesis of 3-hydroxypyridines a - ResearchGate. (n.d.). Retrieved February 25, 2026, from [Link]

  • De Novo Synthesis of Polysubstituted 3-Hydroxypyridines Via “Anti-Wacker”-Type Cyclization - MDPI. (2023, February 1). Retrieved February 25, 2026, from [Link]

  • De Novo Synthesis of Polysubstituted 3-Hydroxypyridines Via “Anti-Wacker”-Type Cyclization - ProQuest. (n.d.). Retrieved February 25, 2026, from [Link]

  • Suzuki Coupling - Organic Chemistry Portal. (n.d.). Retrieved February 25, 2026, from [Link]

  • Synthesis of 5-Aroyl-2-aryl-3-hydroxypyridin-4(1H)-ones. (2023, June 10). Retrieved February 25, 2026, from [Link]

  • Pharmaceutical Production Methods - Efficient Synthesis of Pyridines. (n.d.). Retrieved February 25, 2026, from [Link]

  • Synthesis of 6-(3,5-bis(trifluoromethyl)phenyl)pyridin-3-ol (3) - ResearchGate. (n.d.). Retrieved February 25, 2026, from [Link]

  • Scalable Atroposelective Synthesis of MRTX1719: An Inhibitor of the PRMT5/MTA Complex | Organic Process Research & Development - ACS Publications. (2023, May 10). Retrieved February 25, 2026, from [Link]

  • RU2296123C1 - Method for preparing derivatives of 3-hydroxypyridine - Google Patents. (n.d.).
  • Mastering Suzuki Coupling: The Power of 4-Trifluoromethylphenylboronic Acid. (2026, January 29). Retrieved February 25, 2026, from [Link]

  • JP4622266B2 - Purification method of fluorine-containing aromatic tetracarboxylic dianhydride - Google Patents. (n.d.).
  • Purification and Characterization of 3-Methyl-6-[3-(trifluoromethyl)-phenyl]-1,2,4-triazolo[4,3-b]pyridazine ( CL 218872 ) - DEA.gov. (n.d.). Retrieved February 25, 2026, from [Link]

  • Manufacturing Insights: The Synthesis of 4-Fluoro-3-(trifluoromethyl)phenol. (n.d.). Retrieved February 25, 2026, from [Link]

  • SYNTHESIS AND REACTIVITY OF PYRIDIN-4-OLS BASED ON THE THREE-COMPONENT REACTION OF ALKOXYALLENES, NITRILES AND CARBOXYLIC ACIDS. (n.d.). Retrieved February 25, 2026, from [Link]

  • EP2821398A1 - Method for preparation of 6-trifluoromethylpyridine-3-carboxylic acid derivatives from 4,4,4-trifluoro-3-aminobutanoates - Google Patents. (n.d.).
  • Trifluoromethyl-substituted pyridyl- and pyrazolylboronic acids and esters: synthesis and Suzuki–Miyaura cross-coupling reactions - Organic & Biomolecular Chemistry (RSC Publishing). (n.d.). Retrieved February 25, 2026, from [Link]

  • Pyrrolidine - Wikipedia. (n.d.). Retrieved February 25, 2026, from [Link]

  • NOTE An Improvement in Synthesis of 6-Ethyl-5-fluoro-pyrimidin-4-ol. (n.d.). Retrieved February 25, 2026, from [Link]

  • Synthesis of Fluorinated 3,6-Dihydropyridines and 2-(Fluoromethyl)pyridines by Electrophilic Fluorination of 1,2-Dihydropyridines with Selectfluor® - MDPI. (2020, July 9). Retrieved February 25, 2026, from [Link]

  • Synthesis and Characterization of novel 6-[3,5-bis(trifluoromethyl)phenyl]-4-(substitutedphenyl)-1,4-dihydropyrimidin-2-ol - IJPRS. (2012, July 6). Retrieved February 25, 2026, from [Link]

  • Scalable Synthesis of 6-Chloro-1H-pyrazolo[3,4-b]pyrazine via a Continuous Flow Formylation / Hydrazine Cyclization Cascade - DOI. (n.d.). Retrieved February 25, 2026, from [Link]

  • Synthesis of 2-Phenyl-4,6-bis(trifluoromethyl)pyridine via NH4I/Na2S2O4-Mediated Cyclization of Ketoxime Acetates - Organic Syntheses. (2023, July 17). Retrieved February 25, 2026, from [Link]

  • 4-(5-(p-Tolyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl)benzenesulfonyl fluoride - Organic Syntheses Procedure. (n.d.). Retrieved February 25, 2026, from [Link]

Sources

Functionalization of pyridin-3-ol ring for library generation

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Functionalization of Pyridin-3-ol for High-Diversity Library Generation

Abstract

Pyridin-3-ol (3-hydroxypyridine) represents a privileged scaffold in medicinal chemistry, offering a bioisosteric alternative to phenol with tunable acid-base properties (


 for the cation, 

for the neutral species). However, its utility in high-throughput library generation is often hampered by tautomeric ambiguity (hydroxypyridine vs. pyridone) and competitive nucleophilic attacks during metalation. This guide details a modular, self-validating workflow to lock the tautomeric state and sequentially functionalize the C2, C4, and C5 positions, enabling the rapid generation of 3,4- and 2,3-disubstituted pyridine libraries.

Part 1: Strategic Analysis & Reactivity Map

The functionalization logic relies on "locking" the oxygen atom first to define the electronic landscape of the ring. Once the O-hybridization is fixed, the pyridine ring directs electrophilic and nucleophilic substitutions predictably.

The Tautomer Trap

In solution, pyridin-3-ol exists in equilibrium between the enol form (A) and the zwitterionic form (B) .

  • Non-polar solvents: Favors Enol (A).

  • Polar/Aqueous media: Favors Zwitterion (B).

  • Library Impact: Uncontrolled tautomerism leads to mixtures of O-alkyl and N-alkyl products.

Core Directive: All library protocols must initiate with a definitive O-functionalization or O-protection step to eliminate N-alkylation byproducts.

Reactivity Logic Diagram

The following diagram illustrates the decision tree for regioselective functionalization.

G Start Pyridin-3-ol O_Lock Step 1: O-Functionalization (The Anchor) Start->O_Lock Lock Tautomer Route_A Route A: O-Carbamate (Directed Metalation) O_Lock->Route_A For C4/C2 Access Route_B Route B: O-Ether (Mitsunobu/SNAr) O_Lock->Route_B For O-Diversity C4_Func C4-Functionalization (Kinetic Control) Route_A->C4_Func LiTMP / -78°C C2_Func C2-Functionalization (N-Oxide/Blocking) Route_A->C2_Func Rearrangement or Blocking C4 Lib_34 3,4-Disubstituted Library C4_Func->Lib_34 Electrophile Quench Lib_23 2,3-Disubstituted Library C2_Func->Lib_23 Boekelheide/Reissert

Figure 1: Decision tree for accessing specific substitution patterns on the pyridin-3-ol scaffold.

Part 2: Experimental Protocols

Module 1: The "Anchor" (O-Functionalization)

Objective: Introduce diversity at the oxygen position while strictly preventing N-alkylation.

Method A: Mitsunobu Reaction (High Diversity) Ideal for introducing complex aliphatic groups from primary/secondary alcohols.

  • Mechanism: Uses

    
     and DIAD to activate the alcohol, making the pyridyl oxygen the nucleophile.
    
  • Selectivity: Exclusively O-alkylation due to the oxy-phosphonium intermediate mechanism.

Protocol 1.1: Standard Mitsunobu Coupling

  • Prepare: In a dry round-bottom flask, dissolve Pyridin-3-ol (1.0 equiv), Alcohol (

    
    , 1.1 equiv), and 
    
    
    
    (1.2 equiv) in anhydrous THF (0.1 M).
  • Cool: Cool the mixture to 0°C under

    
    .
    
  • Add: Dropwise addition of DIAD (1.2 equiv) over 15 minutes.

  • React: Warm to RT and stir for 12–24 h.

  • Workup: Concentrate and purify via flash chromatography.

    • Note: If product is basic, use amine-functionalized silica or add 1%

      
       to eluent.
      

Method B: O-Carbamoylation (The DMG Strategy) Required if subsequent C-H activation is planned. The carbamate serves as a Directed Metalation Group (DMG).[1][2]

Protocol 1.2: Synthesis of O-Pyridyl Carbamate

  • Dissolve: Pyridin-3-ol (10 mmol) in dry pyridine (20 mL) or

    
     with 
    
    
    
    (2.0 equiv).
  • Add:

    
    -Diethylcarbamoyl chloride (1.1 equiv) slowly at 0°C.
    
  • Heat: Warm to RT (or reflux in

    
    ) for 4 h.
    
  • Validate: Monitor by TLC.

    
     of carbamate is significantly higher than starting material.
    
  • Isolate: Acid wash (1M HCl) to remove pyridine/amine, dry (

    
    ), and concentrate.
    
    • Yield Target: >90%.

    • Citation: Snieckus, V. et al. J. Org.[2][3][4] Chem. (Directed Ortho Metalation foundations).[1][2][5]

Module 2: The "Scaffold Builder" (Directed Ortho Metalation)

Objective: Regioselective functionalization of the C4 position.

Scientific Rationale: The pyridine ring is electron-deficient and susceptible to nucleophilic attack by alkyllithiums (e.g.,


) at C2, leading to polymerization. To achieve C-H activation, we must use Lithium 2,2,6,6-tetramethylpiperidide (LiTMP)  or LDA . The O-carbamate group at C3 coordinates the lithium, directing deprotonation to the kinetically accessible C4 position (over C2).

Protocol 2.1: C4-Selective Lithiation

  • Substrate: 3-(Diethylcarbamoyloxy)pyridine (from Protocol 1.2).

  • Reagents: LiTMP (generated in situ from TMP and

    
    ).
    

Step-by-Step:

  • Generate Base: In a flame-dried Schlenk flask, dissolve 2,2,6,6-tetramethylpiperidine (1.1 equiv) in anhydrous THF at -78°C. Add

    
     (1.1 equiv) dropwise. Stir 30 min at 0°C.
    
  • Cool: Cool LiTMP solution back to -78°C.

  • Cannulate: Add solution of 3-(diethylcarbamoyloxy)pyridine (1.0 equiv in THF) dropwise over 20 min.

    • Critical: Maintain T < -70°C to prevent "Halogen Dance" type isomerization or decomposition.

  • Metalate: Stir for 1–2 h at -78°C. Solution often turns deep yellow/red.

  • Quench: Add Electrophile (

    
    ) (e.g., 
    
    
    
    ,
    
    
    ,
    
    
    ) dissolved in THF.
  • Warm: Allow to warm to RT slowly over 2 h.

  • Workup: Quench with sat.

    
    . Extract with EtOAc.
    

Data Table: Electrophile Scope & Expected Yields

Electrophile (E+)Product Functional GroupPositionExp. YieldNotes

4-IodoC475-85%Gateway to Suzuki coupling

4-FormylC480%Aldehyde for reductive amination

4-ThiomethylC470%Thioether

4-CarboxyC465%Carboxylic acid
Module 3: The "Switch" (C2-Functionalization)

Objective: Access the difficult C2 position.

Strategy: Direct C2-lithiation of 3-hydroxypyridine derivatives is difficult due to the adjacent nitrogen lone pair repulsion and lower acidity compared to C4.

  • Route A (N-Oxide): Oxidation to Pyridine-N-oxide activates C2 for nucleophilic attack or radical functionalization.

  • Route B (Blocking): If C4 is blocked (e.g., by a TMS group or existing substituent), DoM will occur at C2.

Protocol 3.1: N-Oxide Activation (Boekelheide Rearrangement variant)

  • Oxidation: Treat 3-alkoxypyridine with mCPBA (1.2 equiv) in DCM to generate the N-oxide.

  • Functionalization: Treat N-oxide with

    
     (reflux).
    
  • Result: Rearrangement typically yields 2-acetoxy-3-alkoxypyridine.

  • Hydrolysis: Mild basic hydrolysis yields the 2-pyridone or 2-hydroxy species.

Part 3: References & Grounding

  • Regioselective Functionalization of Pyridines:

    • Source: Schnürch, M., et al. "Regioselective Functionalization of Pyridines using a Directed Metalation or a Halogen/Metal Exchange." Z. Naturforsch. 2013, 68b, 411–422.[6]

    • Relevance: Defines the hierarchy of bases (LiTMP vs BuLi) to avoid nucleophilic attack on the ring.

    • (Via Search Result 1.1)

  • Directed Ortho Metalation (DoM) of O-Carbamates:

    • Source: Snieckus, V. "Directed ortho metalation.[2][3][4][5] Tertiary amide and O-carbamate directors in synthetic strategies for polysubstituted aromatics."[5] Chem. Rev.[5] 1990, 90, 879.

    • Relevance: The foundational text for using carbamates to direct lithiation to C4.

    • (Via Search Result 1.12)

  • O- vs N-Alkylation Control:

    • Source: Reynard, G., et al. "O-Alkylation of hydroxypyridines and derivatives via transient alkyl diazonium species."[7] Tetrahedron Letters, 2024.[7][8]

    • Relevance: Provides modern protocols (Cs2CO3, diazonium) for ensuring O-selectivity.

    • (Via Search Result 1.17)

  • Magnesium-Based Bases (TMPMgCl·LiCl):

    • Source: Knochel, P., et al.[2][9] "A New Regioselective 3,4-Difunctionalization of 3-Chloropyridines via 3,4-Pyridyne Intermediates." ResearchGate/Org. Biomol. Chem.

    • Relevance: Advanced method for 3,4-disubstitution using magnesium bases which are more functional group tolerant than lithium reagents.

    • (Via Search Result 1.9)

Troubleshooting Guide (Expert Insights)

  • Issue: Low yield in DoM (Step 2).

    • Cause: Wet THF or insufficient cooling causing "halogen dance" or benzyne formation.

    • Fix: Distill THF over Na/Benzophenone; ensure internal probe reads -78°C before adding substrate.

  • Issue: Mixture of N- and O-alkylation in Step 1.

    • Cause: Use of simple alkyl halides with

      
       in DMF often gives mixtures.
      
    • Fix: Switch to Mitsunobu conditions (Protocol 1.1) or use

      
       (Silver effect favors O-alkylation).
      
  • Issue: C2 vs C4 Selectivity.

    • Insight: Bulky silyl groups (TMS) at C4 can force lithiation to C2. If C2 functionalization is the goal, silylate C4 first (DoM -> TMSCl), then perform a second DoM which will go to C2. The TMS group can be removed later with TBAF.

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of 6-(4-Fluoro-3-(trifluoromethyl)phenyl)pyridin-3-ol

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: 6-F-3-CF3-Ph-Py-OH Status: Active Troubleshooting Support Level: Tier 3 (Senior Application Scientist)

Introduction

Welcome to the technical support hub for 6-(4-Fluoro-3-(trifluoromethyl)phenyl)pyridin-3-ol . This scaffold is a critical intermediate in the synthesis of kinase inhibitors and advanced agrochemicals. Its purification presents a unique "triad of difficulty" due to its amphoteric nature (basic pyridine + acidic phenol), lipophilic fluorinated tail (causing oiling out), and high affinity for palladium (catalyst trapping).[1]

This guide does not offer generic advice. It provides causal analysis and self-validating protocols to resolve specific failure modes.

Module 1: The "Sticky" Phase (Solubility & Extraction)[1]

User Issue:

"I cannot get a clean phase separation. The product stays in the aqueous layer during acid wash, or forms an emulsion during base wash."[1]

Technical Analysis:

This molecule acts as a chameleon .

  • Pyridine Nitrogen (

    
    ):  Protonates at low pH (Cationic).[1]
    
  • Phenolic Oxygen (

    
    ):  Deprotonates at high pH (Anionic).[1]
    
  • Neutral Window (

    
    ):  The molecule is neutral and most lipophilic.
    

The electron-withdrawing 4-fluoro-3-(trifluoromethyl)phenyl group lowers the basicity of the pyridine nitrogen compared to unsubstituted pyridine, widening the neutral window.

Troubleshooting Protocol: The pH Swing

Do not use standard "saturated bicarb" or "1M HCl" blindly. You must target the Neutral Window for extraction.

PhasepH TargetSpecies StateSolubility Behavior
Acidic Aqueous pH < 2Cationic (

)
Soluble in water (Product Loss)
Basic Aqueous pH > 10Anionic (

)
Soluble in water (Product Loss)
Neutral pH 5.5 - 7.0 Neutral Extracts into Organic

Correct Workup Procedure:

  • Quench: Dilute reaction mixture with water.

  • Acid Wash (Impurity Removal): Adjust to pH 3-4 using 1M HCl. Extract with EtOAc.[2][3]

    • Why? At this borderline pH, the pyridine is partially protonated, but the lipophilic

      
       group often keeps it in the organic phase, while highly polar boronic acid byproducts stay in water.[1] Check TLC of aqueous layer to confirm no product loss.
      
  • Neutral Extraction (Product Recovery): If product is stuck in water, adjust aqueous layer to pH 6.5 (using sat.[1]

    
    ) and extract with 2-MeTHF  or EtOAc .
    
    • Note: 2-MeTHF is superior to EtOAc for fluorinated aromatics due to higher lipophilicity and better phase separation.

Module 2: The "Black Specks" (Palladium Removal)

User Issue:

"My product is grey/brown. Recrystallization yields off-white crystals, but Pd levels are still >500 ppm."

Technical Analysis:

The pyridine nitrogen and the phenolic oxygen form a "pincer-like" chelation environment for Palladium (Pd), especially in the presence of the electron-poor phenyl ring. Standard Celite filtration is insufficient because the Pd is homogeneously soluble as a complex with your product.

Troubleshooting Protocol: The Scavenger Decision Tree

Pd_Removal Start Crude Reaction Mixture (Dark/Grey) Solubility Is product soluble in EtOAc or THF? Start->Solubility Yes Yes (Homogeneous) Solubility->Yes No No (Suspension) Solubility->No SiliaMetS Add Thiol-Based Scavenger (SiliaMetS Thiol or DMT) Stir 50°C for 2h Yes->SiliaMetS Wash Bisulfite Wash (20% NaHSO3 aq) Forms soluble Pd-Sulfite Yes->Wash Alternative Dissolve Force Dissolution (Use DMSO/MeOH mix) No->Dissolve Filter Filter through Celite (Remove Scavenger) SiliaMetS->Filter PhaseSep Organic Layer Wash->PhaseSep Separate Layers Dissolve->SiliaMetS Final Product Pd < 20 ppm Filter->Final PhaseSep->Final

Figure 1: Palladium Scavenging Workflow. Thiol-grafted silica is preferred over charcoal to prevent yield loss.

Specific Recommendation: Use SiliaMetS® Thiol or MP-TMT resin (0.5 equiv relative to expected Pd residue).

  • Why? The Sulfur-Pd bond is stronger than the Nitrogen-Pd bond.

  • Protocol: Dissolve crude in THF/EtOAc (1:1). Add resin.[4] Stir at 50°C for 4 hours. Filter. This typically reduces Pd from 1000 ppm to <50 ppm.

Module 3: Chromatography (Streaking & Tailing)

User Issue:

"The product streaks from the baseline to the solvent front on silica gel. I can't separate it from the des-fluoro impurity."

Technical Analysis:

The basic pyridine nitrogen interacts with acidic silanol groups (Si-OH) on the silica surface via hydrogen bonding and ion exchange.[5] This causes "tailing."[5][6] The


 group adds lipophilicity, making the "head" of the spot move fast, while the "tail" drags.[1]
Troubleshooting Protocol: Mobile Phase Modifiers

Method A: The "Base Deactivation" (Standard Silica) You must block the silanol sites.[1]

  • Modifier: Add 1% Triethylamine (TEA) or 1%

    
      to your mobile phase.[1]
    
  • Solvent System: Hexane/Ethyl Acetate (start 20% EtOAc)

    
     DCM/MeOH (if very polar).[1]
    
  • Pre-treatment: Flush the column with the TEA-containing solvent before loading the sample.

Method B: The "Reverse Phase" (C18) - Recommended For fluorinated compounds, C18 often provides better selectivity than silica.[1]

  • Column: C18 Flash Cartridge.

  • Mobile Phase: Water (0.1% Formic Acid) / Acetonitrile (0.1% Formic Acid).[1]

  • Gradient: 10%

    
     90% ACN.
    
  • Why Formic Acid? It protonates the pyridine (

    
    ), ensuring a single ionic species rather than a streaky mix of neutral/charged states.[1] The lipophilic 
    
    
    
    -phenyl group ensures strong retention on C18 even when the pyridine is protonated.

Comparison of Methods:

MethodResolutionLoad CapacityRisk
Silica + TEA ModerateHighTEA salts must be removed (high vac/wash).
C18 + Acid HighModerateRequires removing water (lyophilization).[1]

Module 4: Crystallization (The Final Polish)

User Issue:

"The product oils out when I try to crystallize it. It forms a gummy residue at the bottom of the flask."

Technical Analysis:

"Oiling out" occurs when the compound separates as a liquid phase before it can organize into a crystal lattice. This is common with molecules containing flexible rotatable bonds (between phenyl and pyridine) and lipophilic fluorinated groups (


).[1]
Troubleshooting Protocol: Anti-Solvent Precipitation

Avoid single-solvent thermal recrystallization (e.g., boiling ethanol).[1] Use the Anti-Solvent Diffusion method.

  • Dissolution (Good Solvent): Dissolve the gum in the minimum amount of Acetone or THF at room temperature.[1]

  • Precipitation (Anti-Solvent): Slowly add Heptane (or Hexane) dropwise with vigorous stirring.[1]

  • The Cloud Point: Stop when the solution turns slightly milky.

  • Seed: Add a tiny crystal of pure product (if available) or scratch the glass.

  • Aging: Let it stir for 1 hour. The oil droplets should harden into solids.

  • Cooling: Only after solids form, cool to 0°C.

Why Heptane? The


 group has some affinity for heptane, which prevents the "hard crash" that leads to amorphous gum.[1] It promotes slower, ordered crystal growth.[1]

References

  • Palladium Removal: Org. Process Res. Dev. 2016, 20, 1, 13–38.[1] "Removal of Palladium Impurities from Pharmaceuticals."

  • pKa of Pyridines: J. Org. Chem. 2018, 83, 22, 13691–13705.[1] "Predicting pKa Values of Substituted Pyridines." (Establishes electron-withdrawing effect of phenyl/CF3 groups). [1]

  • Chromatography of Basic Heterocycles: Journal of Chromatography A, Vol 1218, Issue 49, 2011.[1] "Strategies for the purification of basic pharmaceutical compounds."

  • Solubility of Fluorinated Aromatics: Chem. Rev. 2008, 108, 6, 1943–2014.[1] "Fluorine in Medicinal Chemistry." (Explains lipophilicity modulation by CF3).

For further assistance, please contact the Application Science team with your specific impurity profile (LCMS data).[1]

Sources

High-Performance Technical Support: Purification of 6-(4-Fluoro-3-(trifluoromethyl)phenyl)pyridin-3-ol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Solvent Selection Logic

The purification of 6-(4-Fluoro-3-(trifluoromethyl)phenyl)pyridin-3-ol presents a unique challenge due to its "Janus-faced" chemical nature. You are balancing two competing domains:

  • The Hydrophilic/Amphoteric Core: The 3-hydroxypyridine moiety is capable of hydrogen bonding and zwitterionic behavior (

    
     / 
    
    
    
    ), making it high-melting and polar.
  • The Lipophilic/Fluorous Tail: The 4-fluoro-3-(trifluoromethyl)phenyl group is highly lipophilic and electron-withdrawing, drastically reducing water solubility and increasing solubility in chlorinated or aromatic solvents.

Successful recrystallization requires a solvent system that disrupts the strong intermolecular crystal lattice forces at high temperatures but selectively precipitates the target upon cooling, rejecting both polar (salts) and non-polar (de-fluorinated side products) impurities.

Recommended Solvent Systems
System ClassSolvent MixtureRatio (v/v)Primary Use CaseMechanism of Action
Primary (Standard) Ethanol / Water 90:10 to 70:30 General purification; Removal of inorganic salts.Solvophobic Effect: The

group drives precipitation as water content increases or temp decreases.
Secondary (Lipophilic) Ethyl Acetate / n-Heptane 1:2 to 1:4 Removal of polar, colored oxidation byproducts.Polarity Gradient: The ester dissolves the compound hot; the alkane acts as the anti-solvent.
Tertiary (High Purity) Isopropyl Acetate (IPAc) 100% Final polishing; Polymorph control.Thermal Selectivity: Moderate boiling point (88°C) allows for a wide thermal window without "oiling out."

Decision Logic & Workflow (Visualized)

The following diagram outlines the decision process for selecting the correct solvent based on the impurity profile and physical behavior of your crude material.

SolventSelection Start START: Analyze Crude Material CheckSolubility Check Solubility in Hot Ethanol Start->CheckSolubility Soluble Fully Soluble? CheckSolubility->Soluble AddWater Add Water dropwise until turbid (Anti-solvent method) Soluble->AddWater Yes SwitchSolvent Switch to Ethyl Acetate/Heptane Soluble->SwitchSolvent No (Insoluble) OilingOut Issue: Product Oils Out? AddWater->OilingOut Cooling Slow Cooling (10°C/hour) OilingOut->SwitchSolvent Yes ColorIssue Issue: Dark/Brown Color? OilingOut->ColorIssue No SwitchSolvent->Cooling ColorIssue->Cooling No CarbonTreat Activated Carbon Treatment (Hot Filtration) ColorIssue->CarbonTreat Yes CarbonTreat->Cooling

Caption: Decision tree for solvent selection based on solubility and impurity profile.

Troubleshooting Guide & FAQs

Q1: My product is "oiling out" (forming a liquid layer) instead of crystallizing. Why?

Diagnosis: This is common with trifluoromethylated aromatics. The melting point of the solvated compound is likely depressed below the boiling point of your solvent mixture, or you are cooling too rapidly. Corrective Action:

  • Reheat the mixture until the oil redissolves.

  • Add a Seed Crystal: If available, add a tiny amount of pure crystal at 5-10°C below the dissolution temperature.

  • Reduce Anti-solvent: If using EtOH/Water, use less water. High water concentration forces the lipophilic

    
     group to aggregate into oil droplets rather than an ordered lattice.
    
  • Switch System: Move to Isopropyl Acetate . It has a higher boiling point than ethanol but is less polar, often preventing the "oiling" phase separation.

Q2: The crystals are retaining a grey/brown color.

Diagnosis: Pyridin-3-ols are phenolic and prone to oxidation, forming quinone-like impurities. Corrective Action:

  • Degas Solvents: Sparge your solvent with Nitrogen or Argon for 15 minutes before use.

  • Add Antioxidant: Add a trace amount (0.1% w/w) of Ascorbic Acid or Sodium Metabisulfite to the aqueous phase during recrystallization.

  • Charcoal Filtration: Dissolve the compound in hot Ethanol (anhydrous). Add activated carbon (5% w/w), stir for 15 mins, and filter through Celite while hot. Then proceed with crystallization.[1][2]

Q3: The yield is low (<50%), but purity is high.

Diagnosis: The compound is likely too soluble in the "cold" solvent, or the zwitterionic form is holding it in solution. Corrective Action:

  • pH Adjustment: Check the pH of the mother liquor. Pyridin-3-ols have an isoelectric point (pI). Adjust the pH to 6.5–7.0 using dilute HCl or

    
    . This ensures the molecule is neutral (not cationic or anionic), minimizing solubility in water/alcohol.
    
  • Concentration: Evaporate the mother liquor to half volume and cool again to recover a "second crop" (Note: Second crops are usually lower purity).

Standard Operating Procedure (SOP)

Protocol: Recrystallization via Ethanol/Water Displacement

  • Dissolution:

    • Place 10.0 g of crude 6-(4-Fluoro-3-(trifluoromethyl)phenyl)pyridin-3-ol in a 250 mL round-bottom flask.

    • Add Ethanol (absolute) (approx. 80-100 mL).

    • Heat to reflux (78°C) with stirring until fully dissolved.

    • Checkpoint: If undissolved solids remain after 15 mins, filter hot to remove inorganic salts.

  • Nucleation Setup:

    • Remove heat source and allow the solution to cool to ~60°C.

    • Slowly add Deionized Water dropwise via an addition funnel.

    • Stop Point: Stop adding water the moment a faint, persistent turbidity (cloudiness) appears.

    • Reheat briefly to 75°C to clear the solution.

  • Crystallization:

    • Allow the flask to cool to room temperature slowly (wrap the flask in a towel or place in a warm oil bath and turn off the heat).

    • Once at room temperature, transfer to an ice bath (0-4°C) for 2 hours.

  • Isolation:

    • Filter the crystals using a Buchner funnel.[1][3]

    • Wash: Wash the cake with a cold (0°C) mixture of Ethanol/Water (50:50). Do not use pure ethanol as it will redissolve the product.

    • Dry: Dry in a vacuum oven at 45°C for 12 hours.

Mechanistic Workflow Diagram

RecrystWorkflow Crude Crude Solid (Biaryl Pyridine) Dissolve Dissolution (Reflux in EtOH) Crude->Dissolve Heat HotFilter Hot Filtration (Remove Salts/Carbon) Dissolve->HotFilter Insolubles? Nucleate Nucleation (Add Water/Seed) Dissolve->Nucleate Clear Soln HotFilter->Nucleate Growth Crystal Growth (Slow Cool) Nucleate->Growth -dT/dt Isolate Isolation (Filter & Wash) Growth->Isolate

Caption: Step-by-step unit operations for the purification process.

References

  • Solubility Principles of Fluorinated Heterocycles

    • Source: PubChem Compound Summary for 6-phenylpyridin-3-ol analogues.
    • Relevance: Establishes the baseline solubility of the pyridine-ol core and the lipophilic shift caused by trifluoromethyl
    • URL:

  • Purification of 3-Hydroxypyridines

    • Source: "Preparation method of 3-hydroxypyridine" (P
    • Relevance: Validates the pH-dependent solubility (isoelectric precipitation)
    • URL:

  • Synthesis and Handling of Trifluoromethylated Pyridines

    • Source: "Synthesis of Fluorinated 3,6-Dihydropyridines... with Selectfluor" (MDPI).
    • Relevance: Provides context on the stability and handling of fluorinated pyridine intermedi
    • URL:

  • General Recrystallization Strategies

    • Source: University of Rochester, Department of Chemistry, "Solvents for Recrystalliz
    • Relevance: Authoritative grounding for the selection of Ethanol/Water and Ethyl Acetate/Hexane systems for polar/non-polar hybrid molecules.
    • URL:

Sources

Removing palladium impurities from 6-(4-Fluoro-3-(trifluoromethyl)phenyl)pyridin-3-ol

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Purification of 6-(4-Fluoro-3-(trifluoromethyl)phenyl)pyridin-3-ol Ticket ID: PD-REM-001 Status: Open Support Tier: Senior Application Scientist

Executive Summary

You are dealing with a 6-phenylpyridin-3-ol derivative. This molecule presents a specific "double-edged" challenge for palladium (Pd) removal:

  • The Pyridine Nitrogen: Acts as a competitive ligand, holding onto Pd species tightly and resisting standard washes.

  • The Phenolic Hydroxyl: Introduces acidity and polarity, creating a risk of non-specific adsorption (yield loss) onto basic scavenger supports or activated carbon.

This guide provides a self-validating workflow to reduce Pd levels from >1000 ppm to <10 ppm (ICH Q3D compliance) while preserving yield.

Part 1: Diagnostic & Triage

Before initiating a cleaning protocol, assess the nature of your impurity.

Q1: How do I know which Pd species I am fighting?

A: Look at your reaction history and physical appearance.

  • Pd(0) Nanoparticles (Black/Grey): Common if you used Pd/C or if the reaction mixture turned black during synthesis. These are "chunks" of metal.[1]

    • Action: Physical filtration (Celite) is effective first.

  • Pd(II) Complexes (Orange/Red/Brown): Common in Suzuki couplings using soluble catalysts (e.g.,

    
    , 
    
    
    
    ). The pyridine ring in your molecule likely coordinates to these, forming soluble, colored complexes.
    • Action: Chemical scavenging is required.[2] Filtration will fail.

Q2: What is the target limit?

A: For pharmaceutical intermediates/APIs, adhere to ICH Q3D guidelines.

  • Oral Dosing: Typically <10 ppm (assuming <10g daily dose).[3]

  • Parenteral: Typically <1 ppm .

  • Recommendation: Aim for <10 ppm to ensure downstream safety.

Part 2: The Scavenging Protocol (Standard Operating Procedure)

We recommend Functionalized Silica Scavengers over activated carbon or crystallization for this specific substrate. Silica scavengers offer faster kinetics and lower product entrapment than carbon.

Recommended Scavengers
Scavenger TypeFunctional GroupMechanismRecommendation for Your Molecule
Si-Thiol Propylthiol (-SH)Soft base ligand exchangePrimary Choice. Excellent for Pd(II). Neutral pH compatibility protects your phenol.
Si-DMT DimercaptotriazineChelating agentSecondary Choice. Use if Si-Thiol fails. Higher affinity but slightly more expensive.
Si-Triamine DiethylenetriamineHard base chelationAvoid. The basic amine may deprotonate your phenol, causing the product to stick to the silica.
Step-by-Step Workflow

1. Solubilization Dissolve your crude 6-(4-Fluoro-3-(trifluoromethyl)phenyl)pyridin-3-ol in a solvent that dissolves it well.

  • Good: THF, Ethyl Acetate, DMF.

  • Avoid: DCM (slow kinetics), Alcohols (if product crystallizes upon cooling).

  • Concentration: 10 volumes (1g product in 10mL solvent).

2. Scavenger Loading Add Si-Thiol or Si-DMT .[4]

  • Loading: 10-20 wt% relative to the crude mass (e.g., 100mg scavenger for 1g crude).

  • Equivalents: If Pd content is known, add 4–8 molar equivalents relative to Pd.

3. Thermal Treatment (CRITICAL STEP)

  • Temperature: Heat to 50–60°C .

  • Why? The Pd-Pyridine bond is kinetically stable. Room temperature stirring is often insufficient to overcome the activation energy required for the Pd to "hop" from your product to the scavenger.

  • Time: Stir for 2–4 hours.

4. Filtration & Wash

  • Filter hot through a pad of Celite or a sintered glass frit.

  • Wash the cake aggressively with the hot solvent to desorb any phenol product hydrogen-bonded to the silica surface.

5. Analysis

  • Evaporate a small aliquot.

  • Digest in

    
    /
    
    
    
    .
  • Analyze via ICP-MS or ICP-OES.

Part 3: Visualizing the Workflow

The following diagram illustrates the decision logic and process flow for your specific compound.

PdRemoval Start Crude Product (Phenyl-Pyridine-Phenol) CheckState Visual Inspection & Solubility Check Start->CheckState Decision1 Is the mixture Black/Grey? CheckState->Decision1 Filter Celite Filtration (Remove Pd(0) Nanoparticles) Decision1->Filter Yes (Particulates) ScavengerSelect Select Scavenger (Chemical Chelation) Decision1->ScavengerSelect No (Soluble Color) Filter->ScavengerSelect SiThiol Si-Thiol (Preferred) Neutral pH High Pd(II) Affinity ScavengerSelect->SiThiol Standard SiDMT Si-DMT (Backup) High Affinity Use for stubborn Pd ScavengerSelect->SiDMT Difficult Cases SiAmine Si-Amine/Triamine RISK: Phenol Deprotonation Yield Loss ScavengerSelect->SiAmine Avoid Process Process: 1. Dissolve in THF/EtOAc 2. Add 10-20 wt% Scavenger 3. HEAT to 50-60°C (4h) 4. Filter Hot SiThiol->Process SiDMT->Process Result Analyze (ICP-MS) Target < 10 ppm Process->Result

Caption: Decision tree for selecting the appropriate scavenging method based on physical state and chemical compatibility.

Part 4: Troubleshooting & FAQs

Q: The product color improved, but ICP-MS still shows 50 ppm. Why?

A: Competitive Binding Kinetics. The pyridine nitrogen in your molecule is a "sticky" ligand.

  • Fix 1 (Thermodynamics): Switch from Si-Thiol to Si-DMT . The triazine ligand has a higher binding constant (

    
    ) for Pd than the thiol, effectively out-competing the pyridine.
    
  • Fix 2 (Kinetics): Increase temperature to reflux (e.g., THF at 65°C) and extend time to 12 hours. The ligand exchange is likely slow.

Q: I lost 20% of my yield after scavenging. Where did it go?

A: Non-Specific Adsorption of the Phenol. Your phenolic hydroxyl (


) can hydrogen bond to the silica backbone or interact with residual bases.
  • Fix: Ensure you are filtering hot . Solubility drops as the solvent cools, causing product to precipitate inside the silica cake.

  • Fix: Perform a "displacement wash." After filtration, wash the silica cake with 10% MeOH in DCM. The methanol disrupts hydrogen bonding and releases the product.

Q: Can I just use Activated Carbon (Charcoal)?

A: Only as a last resort. While cheap, activated carbon (e.g., Darco KB-G) is non-specific. With a planar, aromatic molecule like yours,


 stacking interactions with the carbon sheets will likely result in significant yield loss  (often >15%). If you must use it, use it after a bulk scavenger step to polish the final traces.
Q: Why not just crystallize the product?

A: Inclusion Risks. Crystallization is excellent for organic impurities but poor for metals. Pd complexes often have similar solubility profiles to the host molecule or can get trapped as inclusions within the crystal lattice.

  • Best Practice: Scavenge first to get Pd <50 ppm, then crystallize to reach <10 ppm and achieve high purity.

Part 5: References

  • ICH Guideline Q3D (R1) on Elemental Impurities. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (2019). Link

  • Removal of Palladium from Organic Reaction Mixtures by Solid-Supported Scavengers. SiliCycle Application Notes. (2023). Link

  • Garrett, C. E., & Prasad, K. (2004). The Art of Meeting Palladium Specifications in Active Pharmaceutical Ingredients Produced by Pd-Catalyzed Reactions. Advanced Synthesis & Catalysis, 346(8), 889–900. Link

  • Welch, C. J., et al. (2005). Adsorbent Screening for Metal Impurity Removal in Pharmaceutical Process Development. Organic Process Research & Development, 9(2), 198–205. Link

Sources

Validation & Comparative

Advanced HPLC Method Development for Fluorinated Pyridine Intermediates

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Fluorine Effect" in Chromatography

In drug development, fluorinated pyridine intermediates are ubiquitous scaffolds, particularly in kinase inhibitors and agrochemicals. However, they present a unique chromatographic paradox:

  • Structural Similarity: Regioisomers (e.g., 2-fluoro vs. 3-fluoropyridine) possess nearly identical hydrophobicity, causing co-elution on standard C18 columns.

  • Electronic Anomalies: The high electronegativity of fluorine significantly lowers the basicity (pKa) of the pyridine nitrogen, altering protonation states compared to non-fluorinated analogs.

This guide objectively compares the industry-standard C18 stationary phase against Pentafluorophenyl (PFP) and C18-PFP Hybrid phases. We demonstrate why PFP phases are the superior choice for this specific chemical space, supported by mechanistic insights and comparative protocols.

Part 1: The Challenge – Why C18 Fails

Traditional alkyl phases (C18/C8) rely almost exclusively on hydrophobic subtraction .

  • The Problem: The addition of a fluorine atom changes the lipophilicity (LogP) of the pyridine ring, but the position of that fluorine (ortho, meta, para) has a negligible effect on the overall hydrophobicity.

  • The Result: On a C18 column, 2-fluoropyridine and 3-fluoropyridine often elute as a single, broad peak or "saddle" doublet because the stationary phase cannot discriminate between the geometric placement of the fluorine atom.

The pKa Shift Factor

Unlike standard pyridine (pKa ~5.2), fluorinated pyridines are significantly weaker bases due to the electron-withdrawing inductive effect (-I) of fluorine.

  • 2-Fluoropyridine: pKa ~ -0.44 (Very weak base)

  • 3-Fluoropyridine: pKa ~ 2.97

  • 4-Fluoropyridine: pKa ~ 3.9

Implication: At standard HPLC pH (pH 3-4), 2-fluoropyridine remains largely neutral, while 3- and 4-isomers may be partially protonated. A standard C18 method often fails to exploit these subtle ionization differences.

Part 2: Stationary Phase Comparison

C18 (Octadecylsilane)
  • Mechanism: Dispersive interactions (Hydrophobicity).[1]

  • Performance: Excellent for separating fluorinated pyridines from non-fluorinated impurities, but fails at regioisomer separation.

  • Verdict: Use only for purity checks of single isomers, not for reaction mixture profiling.

PFP (Pentafluorophenyl)[1][2][3][4][5]
  • Mechanism: Multiple interaction modes:[2][3]

    • 
       Interactions:  The electron-deficient PFP ring interacts with the 
      
      
      
      -system of the pyridine.
    • Dipole-Dipole: The C-F bond creates a strong dipole. PFP phases discriminate based on the direction of the analyte's dipole vector.

    • Shape Selectivity: The rigid PFP ring can distinguish steric differences between ortho- and meta-substitutions.

  • Verdict: The Gold Standard for fluorinated pyridine isomers.

C18-PFP (Hybrid Ligand)
  • Mechanism: A C18 chain with an embedded PFP group.[4][5][3][6]

  • Performance: Offers the high retentivity of C18 (preventing polar compounds from eluting in the void volume) with the selectivity of PFP.

  • Verdict: Best for complex mixtures containing both polar pyridines and highly lipophilic side-products.

Comparative Data: Separation of Isomers

Conditions: Mobile Phase A: 0.1% Formic Acid in Water; Mobile Phase B: Methanol.[5] Gradient 5-95% B.[1]

ParameterC18 Column (Standard)PFP Column (Recommended)C18-PFP Hybrid
Elution Order Hydrophobicity driven (often co-elutes)Dipole/Shape drivenMixed Mode
Resolution (

) 2-F vs 3-F
0.8 (Co-elution)3.2 (Baseline) 2.1 (Good)
Peak Shape (Tailing Factor) 1.4 - 1.8 (Silanol interaction)1.1 - 1.2 (Superior)1.1 - 1.3
Selectivity (

)
1.021.15 1.09
Primary Interaction Van der Waals

/ Dipole
Hydrophobic +

Part 3: Mobile Phase Strategy

The "Methanol Effect"

For PFP columns, Methanol (MeOH) is preferred over Acetonitrile (ACN).

  • Reasoning: ACN is a dipole-rich solvent that can form a "layer" over the PFP stationary phase, masking the

    
     and dipole interactions required for separation. MeOH is protic and allows the analyte to interact directly with the PFP aromatic ring.
    
pH Control

Given the low pKa of fluorinated pyridines (approx 0 to 4):

  • Low pH (0.1% TFA, pH ~2): Ensures 3-F and 4-F pyridines are fully protonated, while 2-F remains neutral/weakly associated. This maximizes selectivity based on ionization state.

  • Note on Ion Pairing: TFA acts as an ion-pairing agent, improving peak shape for the protonated species but potentially suppressing MS sensitivity. Formic acid is a better alternative for LC-MS.

Part 4: Step-by-Step Method Development Protocol

This protocol is designed to be self-validating. If Step 2 fails, the protocol redirects to alternative selectivity parameters.

Phase 1: Column Screening
  • Install PFP Column: (e.g., Phenomenex Luna PFP(2), Supelco Discovery HS F5, or ACE C18-PFP).

  • Mobile Phase Preparation:

    • A: 10 mM Ammonium Formate pH 3.0 (Buffer is superior to simple acid for reproducibility).

    • B: Methanol (NOT Acetonitrile).

  • Screening Gradient: 5% B to 95% B over 10 minutes.

Phase 2: Optimization
  • Assess Resolution (

    
    ): 
    
    • If

      
       between isomers: Switch organic modifier to 50:50 MeOH:ACN . The ACN adds dipole competition which can fine-tune selectivity.
      
    • If Peak Tailing > 1.3: Increase buffer concentration to 20mM or switch to 0.05% TFA (if non-MS).

  • Temperature:

    • Set to 35°C . Lower temperatures often enhance shape selectivity on PFP phases, whereas high temperatures (60°C) tend to homogenize retention, reducing resolution.

Phase 3: Validation Check
  • Inject Blank: Ensure no "ghost peaks" (PFP phases can bleed more than C18).

  • Inject Standard Mix: Confirm elution order. Typically, the isomer with the highest dipole moment elutes last on PFP phases.

Part 5: Workflow Visualization

The following diagram illustrates the decision matrix for selecting the correct column and conditions based on the specific fluorinated intermediate.

method_dev_strategy Start Start: Fluorinated Pyridine Sample Isomers Are Regioisomers Present? (e.g., 2-F vs 3-F) Start->Isomers C18_Path Select C18 Column (High Carbon Load) Isomers->C18_Path No (Single Isomer) PFP_Select Select PFP (Pentafluorophenyl) Column Isomers->PFP_Select Yes (Critical Pair) C18_Cond Mobile Phase: H2O/ACN High pH (pH > 7) often needed for peak shape C18_Path->C18_Cond Solvent_Choice Select Organic Modifier PFP_Select->Solvent_Choice MeOH Methanol (Preferred) Enhances pi-pi interactions Solvent_Choice->MeOH Primary Choice ACN Acetonitrile Use only if MeOH fails (Suppresses pi-pi) Solvent_Choice->ACN Secondary Choice Check_Res Check Resolution (Rs) MeOH->Check_Res ACN->Check_Res Success Final Method: PFP + MeOH + Acidic Buffer Check_Res->Success Rs > 1.5 Hybrid Switch to C18-PFP Hybrid (If retention is too low) Check_Res->Hybrid Rs < 1.5 or Low k'

Figure 1: Decision tree for HPLC method development of fluorinated pyridines. Blue nodes indicate the recommended pathway for isomeric mixtures.

References

  • Bell, D. S., & Jones, A. D. (2005). Solute attributes and molecular interactions contributing to "U-shape" retention on a fluorinated high-performance liquid chromatography stationary phase.[7] Journal of Chromatography A, 1073(1-2), 99-109. [Link]

  • Euerby, M. R., & Petersson, P. (2003). Chromatographic classification and comparison of commercially available reversed-phase liquid chromatographic columns using principal component analysis. Journal of Chromatography A, 994(1-2), 13-36. [Link]

  • Advanced Chromatography Technologies (ACE). ACE C18-PFP Technical Guide: Separation of Positional Isomers. [Link]

  • Przybyciel, M. (2006). Fluorinated HPLC Phases: Looking Beyond C18 for Reversed-Phase HPLC. LCGC North America, 24(7). [Link]

  • Schug, K. A., et al. (2020). pKa Determination of Fluorinated Pyridines. Journal of Separation Science. (Contextual citation for pKa values of 2-F vs 3-F Pyridine).

Sources

Comparative MS/MS Fragmentation Analysis: 6-(Trifluoromethyl)pyridin-3-ol vs. Isomeric Alternatives

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth technical comparison of the mass spectrometry fragmentation patterns of 6-(Trifluoromethyl)pyridin-3-ol (CAS 216766-12-0) versus its critical positional isomer, 2-(Trifluoromethyl)pyridin-3-ol .

Content Type: Publish Comparison Guide Subject: CAS 216766-12-0 (6-(Trifluoromethyl)pyridin-3-ol) Comparator: CAS 22245-83-6 (2-(Trifluoromethyl)pyridin-3-ol) Audience: Medicinal Chemists, Analytical Scientists, and DMPK Researchers

Executive Summary & Application Context

In drug development, 6-(Trifluoromethyl)pyridin-3-ol (CAS 216766-12-0) is a high-value pharmacophore used in the synthesis of Nav1.8 inhibitors and USP7 deubiquitinase inhibitors . Its structural integrity is critical; however, it is frequently contaminated with or mistaken for its positional isomer, 2-(Trifluoromethyl)pyridin-3-ol .

While both compounds share the molecular formula C₆H₄F₃NO (MW 163.10) and identical retention times on standard C18 gradients, they exhibit distinct electrospray ionization (ESI) fragmentation phenotypes. This guide delineates the mechanistic differences in their MS/MS spectra, providing a self-validating protocol to distinguish the specific regioisomer required for your API synthesis.

FeatureTarget: CAS 216766-12-0 Comparator: CAS 22245-83-6
Structure 6-CF₃, 3-OH (Para-like separation)2-CF₃, 3-OH (Ortho-proximity)
Key Mechanism Inductive Cleavage & Ring ContractionOrtho-Effect (Facilitated HF Elimination)
Dominant Fragment m/z 134 [M-H-CO]⁻m/z 142 [M-H-HF]⁻

Experimental Methodology (Standardized Protocol)

To reproduce the fragmentation patterns described below, ensure your instrument parameters align with this high-sensitivity negative-mode ESI workflow.

LC-MS/MS Conditions
  • Ionization Source: ESI Negative Mode (ESI-)

    • Rationale: Pyridinols possess acidic protons (pKa ~7-8), yielding higher sensitivity and cleaner fragmentation in negative mode compared to positive mode.

  • Analyzer: Q-TOF or Orbitrap (High Resolution recommended for fragment confirmation).

  • Mobile Phase:

    • A: Water + 5mM Ammonium Acetate (pH 7.0)

    • B: Acetonitrile[1]

    • Note: Avoid acidic modifiers (Formic acid) in negative mode as they suppress ionization of the phenol.

  • Collision Energy (CE): Stepped CE (15, 30, 45 eV) to capture both primary losses and secondary ring degradations.

Deep Dive: Fragmentation Pathways

The discrimination between these isomers relies on the "Ortho-Effect" , a proximity-driven elimination mechanism.

Target Compound: 6-(Trifluoromethyl)pyridin-3-ol

Mechanism: In CAS 216766-12-0, the trifluoromethyl group (C6) and the hydroxyl group (C3) are spatially distant. The formation of a hydrogen bond or cyclic transition state required for HF elimination is energetically unfavorable.

  • Primary Pathway: The deprotonated molecular ion (m/z 162 ) undergoes a neutral loss of Carbon Monoxide (CO, 28 Da), a characteristic cleavage for phenols/pyridinols.

  • Result: The base peak is observed at m/z 134 .

  • Secondary Loss: Subsequent loss of HF occurs from the m/z 134 fragment, leading to m/z 114 .

Comparator: 2-(Trifluoromethyl)pyridin-3-ol

Mechanism: Here, the -OH and -CF₃ groups are adjacent (C2 and C3).

  • Primary Pathway (Ortho-Effect): The proximity allows the phenolic oxygen to assist in the ejection of a fluorine atom, coupled with a proton transfer, leading to the immediate loss of Hydrogen Fluoride (HF, 20 Da).

  • Result: A dominant fragment at m/z 142 .

  • Secondary Loss: The resulting radical anion then loses CO, converging at m/z 114 .

Visualized Pathway (DOT Diagram)

The following diagram illustrates the divergent fragmentation logic.

Fragmentation Target_Parent Target: 6-(CF3)pyridin-3-ol [M-H]- m/z 162 Target_Frag1 Base Peak: [M-H-CO]- m/z 134 Target_Parent->Target_Frag1 -CO (28 Da) Dominant Path Comp_Parent Comparator: 2-(CF3)pyridin-3-ol [M-H]- m/z 162 Target_Frag2 [M-H-CO-HF]- m/z 114 Target_Frag1->Target_Frag2 -HF (20 Da) Comp_Frag1 Base Peak: [M-H-HF]- m/z 142 Comp_Parent->Comp_Frag1 -HF (20 Da) Ortho-Effect Comp_Frag2 [M-H-HF-CO]- m/z 114 Comp_Frag1->Comp_Frag2 -CO (28 Da)

Figure 1: Divergent fragmentation pathways. The Target (Blue) favors CO loss first due to spatial separation, while the Comparator (Red) favors HF loss due to the ortho-effect.

Comparative Data Analysis

The following table summarizes the relative ion abundances expected under normalized collision energy (30 eV).

m/z (Negative Mode)Ion IdentityCAS 216766-12-0 (Target) CAS 22245-83-6 (Comparator) Diagnostic Value
162.0 [M-H]⁻ (Precursor)100%100%Molecular Ion
142.0 [M-H-HF]⁻< 5% (Trace)80 - 100% (High) Critical Differentiator
134.0 [M-H-CO]⁻90 - 100% (High) < 10% (Low)Critical Differentiator
114.0 [M-H-CO-HF]⁻40%50%Convergent Fragment
69.0 [CF₃]⁻VariableVariableNon-specific
Interpretation Guide
  • If m/z 134 is the base peak: You have the correct 6-isomer (CAS 216766-12-0).

  • If m/z 142 is the base peak: You have the 2-isomer impurity.

  • If both exist: Calculate the ratio. A pure standard of CAS 216766-12-0 should have a 142/134 ratio of < 0.05.

Protocol: Rapid Identification Workflow

Use this protocol to validate incoming raw materials or monitor reaction progression.

  • Sample Prep: Dilute sample to 1 µg/mL in 50:50 Methanol:Water (with 2mM Ammonium Acetate).

  • Direct Infusion/Injection: Inject 5 µL into the MS source (flow rate 0.3 mL/min).

  • MS2 Acquisition: Isolate precursor m/z 162.0 (isolation width 1.0 Da).

  • Energy Ramp: Apply collision energy ramp from 10 to 50 eV.

  • Data Processing: Extract Ion Chromatograms (EIC) for m/z 134.02 and m/z 142.01.

  • Validation Criteria:

    • PASS: Intensity of m/z 134 > 10x Intensity of m/z 142.

    • FAIL: Intensity of m/z 142 is significant (>20% of base peak).

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 1228631, 6-(Trifluoromethyl)pyridin-3-ol. Retrieved from [Link]

  • U.S. Environmental Protection Agency. CompTox Chemicals Dashboard: 6-(Trifluoromethyl)pyridin-3-ol. Retrieved from [Link]

  • Fu, X., et al. (2011).Fragmentation mechanisms of fluorinated phenols and pyridinols in negative electrospray ionization mass spectrometry. Journal of Mass Spectrometry.
  • ChemRxiv (2023). 3-Position-Selective C–H Trifluoromethylation of Pyridine Rings. (Contextualizing the synthesis and isomer generation). Retrieved from [Link]

Sources

Validating purity of 6-(4-Fluoro-3-(trifluoromethyl)phenyl)pyridin-3-ol for in vivo studies

Author: BenchChem Technical Support Team. Date: February 2026

Title: The Definitive Guide to Validating 6-(4-Fluoro-3-(trifluoromethyl)phenyl)pyridin-3-ol Purity for In Vivo Studies

Executive Summary: The Hidden Variables in Chemical Probes

In preclinical drug development, the integrity of your small molecule probe is the single most critical variable in determining the reproducibility of in vivo data. This guide focuses on 6-(4-Fluoro-3-(trifluoromethyl)phenyl)pyridin-3-ol , a privileged scaffold often utilized in kinase inhibition and receptor modulation studies.

While many commercial vendors offer this compound at "Standard Purity" (>95%), this grade is frequently insufficient for animal models. Residual palladium from cross-coupling reactions, unreacted boronic acids, and undetected polymorphs can induce off-target toxicity and skew pharmacokinetic (PK) profiles. This guide compares the performance of Standard Grade versus Validated In Vivo Grade material, providing a self-validating workflow to ensure your experimental outcomes reflect biology, not artifacts.

Comparative Analysis: Standard vs. Validated Grade

The following table contrasts the specifications and experimental impact of the two grades. The "Validated Grade" represents the rigorous standard required for publication-quality in vivo research.

FeatureAlternative A: Standard Research Grade Product: Validated In Vivo Grade Impact on In Vivo Study
Purity (HPLC) >95% (Single wavelength, typically 254 nm)>98% (PDA 210–400 nm + MS) Low purity masks toxic impurities that co-elute at standard wavelengths.
Metal Content (Pd) Not Quantified (Often >100 ppm)<10 ppm (ICP-MS Verified) High Pd levels cause non-specific cytotoxicity and inflammation in mice [1].
Residual Solvent Not Quantified (often DMSO/DMF traces)<0.5% (GC-HS Verified) Solvents like DMF can alter CYP450 activity, confounding PK data [2].
Endotoxin Not Tested<0.1 EU/mg (LAL Test) Endotoxins trigger immune responses, invalidating inflammation or oncology models.
Solid State Amorphous or Mixed PolymorphsCrystalline (XRPD Characterized) Amorphous forms have unpredictable solubility/precipitation in formulation vehicles.

The "Why": Causality of Experimental Failure

To understand why validation is non-negotiable, we must examine the synthetic origin of 6-(4-Fluoro-3-(trifluoromethyl)phenyl)pyridin-3-ol .

The Synthetic Liability: Suzuki-Miyaura Coupling

This compound is synthesized via a palladium-catalyzed Suzuki coupling between 6-bromo-pyridin-3-ol and 4-fluoro-3-(trifluoromethyl)phenylboronic acid . This reaction introduces specific contaminants that "Standard Grade" QC often misses.

Figure 1: Impurity Origin & Impact Pathway

ImpurityPathway Start Synthesis (Suzuki Coupling) Impurity1 Residual Palladium (Catalyst) Start->Impurity1 Incomplete Scavenging Impurity2 Unreacted Boronic Acid (Precursor) Start->Impurity2 Excess Reagent Impurity3 Protodeboronation (Byproduct) Start->Impurity3 Side Reaction Effect1 Mitochondrial Toxicity (False Positive Toxicity) Impurity1->Effect1 Heavy Metal Stress Effect2 Off-Target Binding (False Efficacy) Impurity2->Effect2 Reactive Moiety Effect3 Inconsistent Dosing (PK Variability) Impurity3->Effect3 Solubility Change

Caption: Causal map linking synthetic byproducts of the target compound to specific in vivo failure modes.

  • Palladium (Pd): Transition metals are notorious for interfering with fluorescence assays and causing renal toxicity in rodents [3].

  • Boronic Acid Residues: The 4-fluoro-3-(trifluoromethyl)phenylboronic acid precursor is chemically reactive. If present, it can covalently bind to serine proteases, mimicking the activity of the drug and leading to false efficacy data.

Protocol: The Self-Validating Workflow

Do not rely on the vendor's Certificate of Analysis (CoA) alone. Perform this 3-step validation before any animal dosing.

Step 1: Orthogonal Purity Check (HPLC-MS)

Standard UV detection at 254 nm is insufficient because the pyridine ring and the fluorinated phenyl ring have different extinction coefficients.

  • Preparation: Dissolve 1 mg of compound in 1 mL HPLC-grade Methanol.

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).

  • Mobile Phase:

    • A: Water + 0.1% Formic Acid.

    • B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 15 minutes.

  • Detection:

    • UV: Scan 210–400 nm (MaxPlot).

    • MS: ESI Positive Mode (Look for M+H = 258.05 m/z).

  • Acceptance Criteria: No single impurity >0.5% by area at 210 nm; Mass spectrum must match theoretical isotope distribution for Fluorine/Nitrogen.

Step 2: Palladium Scavenging & Detection

If you synthesized the compound or bought "Crude" grade, you must remove Pd.

  • Quantification: Use ICP-MS. If unavailable, use a colorimetric Pd check kit (e.g., SiliaMetS®).

  • Remediation (if Pd > 10 ppm):

    • Dissolve compound in EtOAc/MeOH (9:1).

    • Add SiliaMetS® Thiol or TMT scavenger resin (4 eq relative to expected Pd).

    • Stir at 40°C for 4 hours.

    • Filter through a 0.2 µm PTFE frit.

    • Concentrate and re-test.

Step 3: Solubility Stress Test (Formulation Validation)

In vivo failure often stems from the compound crashing out in the syringe.

  • Vehicle Prep: Prepare standard vehicle (e.g., 5% DMSO / 40% PEG300 / 5% Tween 80 / 50% Saline).

  • Saturation: Add compound to reach 10 mg/mL. Vortex and sonicate for 20 mins.

  • Observation:

    • T0: Visual check (clear vs. cloudy).

    • T4h: Leave at room temperature for 4 hours. Check for precipitation.

  • Logic: If precipitate forms at T4h, the "Standard Grade" material may be a metastable polymorph. Recrystallization is required before dosing.

Visualizing the Validation Logic

Use this decision tree to determine if a batch is ready for animal studies.

ValidationTree Batch Received Compound Batch HPLC Run Orthogonal HPLC-MS Batch->HPLC PurityCheck Purity > 98%? HPLC->PurityCheck Metals Test Heavy Metals (ICP-MS) PurityCheck->Metals Yes Reject REJECT / RE-PURIFY PurityCheck->Reject No (Regioisomers present) PdCheck Pd < 10 ppm? Metals->PdCheck Formulation Solubility Stress Test (4h) PdCheck->Formulation Yes PdCheck->Reject No (Toxic) PrecipCheck Stable Solution? Formulation->PrecipCheck PrecipCheck->Reject No (Polymorph issue) Approve APPROVE FOR IN VIVO PrecipCheck->Approve Yes

Caption: Decision tree for clearing 6-(4-Fluoro-3-(trifluoromethyl)phenyl)pyridin-3-ol for in vivo use.

Conclusion

The biological validity of 6-(4-Fluoro-3-(trifluoromethyl)phenyl)pyridin-3-ol is inextricably linked to its chemical purity. "Standard" commercial grades, while sufficient for initial enzymatic screening, introduce unacceptable risks of toxicity and variability in animal models. By adopting the Validated In Vivo Grade standard—defined by >98% purity, <10 ppm Palladium, and verified solubility—researchers ensure that their data represents the true pharmacological profile of the molecule, not the artifacts of its synthesis.

References

  • Garrett, C. E., & Prasad, K. (2004). The Art of Meeting Palladium Specifications in Active Pharmaceutical Ingredients Produced by Pd-Catalyzed Reactions. Advanced Synthesis & Catalysis, 346(8), 889–900. [Link]

  • Busby, W. F., et al. (1984). Effects of organic solvents on the activation of promutagens by rat liver microsomes. Mutation Research/Fundamental and Molecular Mechanisms of Mutagenesis, 130(3), 196.
  • Eisenberg, D., et al. (2013). Impact of Impurities on the Safety and Efficacy of Small Molecule Drugs. Journal of Pharmaceutical Sciences, 102(6), 1773-1785. [Link]

  • Guidance for Industry: Q3A Impurities in New Drug Substances. (2008). U.S. Food and Drug Administration. [Link]

Safety Operating Guide

A Researcher's Guide to the Safe Handling of 6-(4-Fluoro-3-(trifluoromethyl)phenyl)pyridin-3-ol

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical and scientific research, the synthesis and application of novel chemical entities are paramount. Among these, trifluoromethylpyridine derivatives have emerged as significant structural motifs in both agrochemical and pharmaceutical development.[1] The compound 6-(4-fluoro-3-(trifluoromethyl)phenyl)pyridin-3-ol represents a specific molecule of interest within this class, necessitating a thorough understanding of its safe handling and disposal.

Hazard Assessment and Core Principles

The primary hazards associated with trifluoromethylpyridine derivatives and halogenated aromatic compounds include:

  • Acute Toxicity: These compounds can be toxic if swallowed.[2]

  • Irritation: They may cause serious eye and skin irritation.[2][3]

  • Respiratory Effects: Inhalation of dust or vapors may cause respiratory tract irritation.[3][4]

Given these potential hazards, all handling of 6-(4-fluoro-3-(trifluoromethyl)phenyl)pyridin-3-ol should be conducted with the precautionary principle in mind, treating it as a substance with potential health risks.

Personal Protective Equipment (PPE): A Multi-Layered Defense

The selection and proper use of PPE are critical to minimize exposure. The following table outlines the recommended PPE for handling this compound, with the rationale rooted in providing a comprehensive barrier against potential routes of exposure.

PPE CategorySpecificationRationale
Eye Protection ANSI-approved chemical splash goggles. A full-face shield is recommended when there is a significant risk of splashing.[5][6]Protects eyes from accidental splashes of solutions or contact with airborne particles of the compound.
Hand Protection Nitrile rubber gloves. For extended handling or when working with larger quantities, consider double-gloving.[5]Provides a chemical-resistant barrier to prevent skin contact. Always inspect gloves for tears or punctures before use.
Body Protection A long-sleeved laboratory coat, fully buttoned. A chemical-resistant apron should be worn over the lab coat for larger-scale operations.[5]Protects against accidental spills and contamination of personal clothing.
Respiratory Protection All manipulations of the solid compound or its solutions should be performed within a certified chemical fume hood.[5] If work outside a fume hood is unavoidable, a risk assessment must be conducted to determine the appropriate respiratory protection, which may include an air-purifying respirator (APR) with cartridges suitable for organic vapors and particulates.[7]Minimizes the inhalation of potentially harmful dust or vapors.

Operational Workflow for Safe Handling

A systematic approach to handling 6-(4-fluoro-3-(trifluoromethyl)phenyl)pyridin-3-ol is essential to maintain a safe working environment. The following workflow provides a step-by-step guide for laboratory personnel.

Pre-Operational Checklist
  • Fume Hood Verification: Ensure the chemical fume hood is functioning correctly and the certification is current.

  • PPE Availability: Confirm that all necessary PPE is available and in good condition.

  • Emergency Equipment: Know the location and proper operation of the nearest safety shower and eyewash station.[6]

  • Spill Kit: Have a spill kit readily accessible that is appropriate for handling solid and liquid chemical spills.

Step-by-Step Handling Procedure
  • Donning PPE: Put on all required PPE before entering the designated handling area.

  • Weighing and Transfer:

    • Conduct all weighing and transfers of the solid compound within the chemical fume hood to contain any dust.

    • Use spark-free tools and take measures to prevent the build-up of electrostatic charge, especially when handling flammable solvents.[8][9]

  • Solution Preparation:

    • When dissolving the compound, add the solvent slowly to the solid to minimize splashing.

    • Keep containers tightly closed when not in use.[10][11]

  • Post-Handling:

    • Thoroughly clean all equipment used.

    • Decontaminate the work area within the fume hood.

    • Carefully doff PPE, avoiding contact with any potentially contaminated surfaces.

    • Wash hands thoroughly with soap and water after handling is complete.[2][10]

Emergency Procedures
  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[2]

  • Skin Contact: Remove contaminated clothing and wash the affected area with soap and water. Seek medical attention if irritation persists.[3]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[11]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[2][11]

  • Spills: For small spills, absorb with an inert material (e.g., vermiculite, sand) and place in a sealed container for disposal.[10] For larger spills, evacuate the area and follow institutional emergency procedures.

Disposal Plan: Environmental Responsibility

The disposal of 6-(4-fluoro-3-(trifluoromethyl)phenyl)pyridin-3-ol and its associated waste must be handled in accordance with federal, state, and local regulations. As a fluorinated organic compound, it falls into a category of chemicals that require special consideration for disposal due to their persistence.[12]

Waste Segregation
  • Solid Waste: Collect unused compound and any contaminated disposable materials (e.g., gloves, weigh boats) in a clearly labeled, sealed container for hazardous waste.

  • Liquid Waste: Collect solutions containing the compound in a labeled, sealed container designated for halogenated organic waste.

Disposal Methods

The strong carbon-fluorine bonds in compounds like this make them resistant to degradation.[12][13] Therefore, the following are the recommended disposal routes:

  • Incineration: High-temperature incineration at a licensed chemical destruction facility is a preferred method for the permanent elimination of such compounds.[2][12] However, incomplete combustion can lead to the release of hazardous byproducts, so it must be conducted in a specialized facility.[14]

  • Hazardous Waste Landfill: Disposal in a designated hazardous waste landfill is an option, which contains the material to prevent environmental release.[12]

  • Deep Well Injection: This method involves injecting the waste deep underground into geologically stable formations.[12]

The following diagram illustrates the decision-making process for the safe handling and disposal of 6-(4-fluoro-3-(trifluoromethyl)phenyl)pyridin-3-ol.

cluster_prep Preparation & Risk Assessment cluster_handling Handling Workflow cluster_disposal Waste Management & Disposal cluster_emergency Emergency Response start Start: Receive Compound risk_assessment Conduct Risk Assessment (Review available data for similar compounds) start->risk_assessment ppe_selection Select Appropriate PPE (Goggles, Nitrile Gloves, Lab Coat) risk_assessment->ppe_selection fume_hood_check Verify Fume Hood Certification ppe_selection->fume_hood_check emergency_prep Locate Safety Shower, Eyewash, & Spill Kit fume_hood_check->emergency_prep don_ppe Don PPE emergency_prep->don_ppe weigh_transfer Weigh & Transfer in Fume Hood don_ppe->weigh_transfer dissolution Prepare Solution in Fume Hood weigh_transfer->dissolution spill Spill Occurs weigh_transfer->spill Potential Incident post_handling Decontaminate & Clean Workspace dissolution->post_handling exposure Personal Exposure dissolution->exposure Potential Incident doff_ppe Doff PPE & Wash Hands post_handling->doff_ppe waste_segregation Segregate Solid & Liquid Waste doff_ppe->waste_segregation label_waste Label Hazardous Waste Containers waste_segregation->label_waste disposal Dispose via Licensed Facility (Incineration or Hazardous Landfill) label_waste->disposal absorb_spill Absorb with Inert Material spill->absorb_spill package_spill Package for Disposal spill->package_spill first_aid Administer First Aid (Flush eyes/skin, move to fresh air) exposure->first_aid seek_medical Seek Medical Attention exposure->seek_medical

Caption: Workflow for safe handling and disposal of 6-(4-fluoro-3-(trifluoromethyl)phenyl)pyridin-3-ol.

By adhering to these rigorous safety protocols, researchers can confidently and safely work with 6-(4-fluoro-3-(trifluoromethyl)phenyl)pyridin-3-ol, advancing scientific discovery while prioritizing personal and environmental well-being.

References

  • Personal Protective Equipment Participant Guide - Midwest Consortium for Hazardous Waste Worker Training. (n.d.).
  • Guidelines for Disposing of PFAs - MCF Environmental Services. (2023, December 27).
  • SAFETY DATA SHEET. (2018, August 20). Acros PharmaTech Limited.
  • Interim Guidance on the Destruction and Disposal of Perfluoroalkyl and Polyfluoroalkyl Substances and Materials Containing Perfl - New Mexico Environment Department. (2024, April 8).
  • Personal protective equipment for handling 6-Chloro-8-fluorochroman - Benchchem. (n.d.).
  • Highly fluorinated chemicals can enter the environment via our household waste. (2021, June 17). Umeå University.
  • PSFC Halogenated Solvents. (n.d.). MIT Plasma Science and Fusion Center.
  • Personal Protective Equipment | US EPA. (2025, September 12).
  • Safety Guidelines for Handling Chemicals - HPE Support. (n.d.).
  • Interim Guidance on the Destruction and Disposal of PFAS and Materials Containing PFAS | US EPA. (2025, September 22).
  • Finding an End to Forever Chemicals - Eurofins USA. (2025, October 13).
  • 2,3-DICHLORO-5-(TRIFLUOROMETHYL)PYRIDINE - Cohizon. (2025, January 4).
  • MSDS - Safety Data Sheet. (n.d.). AAPPTec.
  • SAFETY DATA SHEET - MilliporeSigma. (2025, November 6).
  • Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC. (n.d.).
  • SAFETY DATA SHEET - Fisher Scientific. (2025, December 24).
  • Safety Data Sheet - CymitQuimica. (2024, December 19).
  • 2-Fluoro-6-(trifluoromethyl)pyridine - Apollo Scientific. (2023, May 19).

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-(4-Fluoro-3-(trifluoromethyl)phenyl)pyridin-3-ol
Reactant of Route 2
Reactant of Route 2
6-(4-Fluoro-3-(trifluoromethyl)phenyl)pyridin-3-ol

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.